2-(4-Ethylpiperazin-1-yl)aniline
Description
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVCVCLTOOIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360262 | |
| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801227-61-2 | |
| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"2-(4-Ethylpiperazin-1-yl)aniline" physical properties
[1]
Executive Summary
This compound is a bidentate building block characterized by an aniline core substituted at the ortho position with a 4-ethylpiperazine moiety. Unlike its para-isomer, which serves primarily as a linear extender in drug design, the ortho-isomer is valued for its ability to undergo cyclization reactions. The proximity of the primary amine (-NH₂) and the tertiary piperazine nitrogen facilitates the formation of fused heterocyclic systems, making it a high-value scaffold for developing CNS-active agents and kinase inhibitors.
Chemical Identity & Structure
This compound is defined by the steric and electronic interactions between the aniline amine and the bulky piperazine ring.
| Attribute | Detail |
| Chemical Name | This compound |
| Synonyms | 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-Ethylpiperazin-1-yl)aniline |
| CAS Registry Number | Not widely listed for unsubstituted form; see analogs below |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| SMILES | CCN1CCN(CC1)C2=CC=CC=C2N |
| Key Structural Feature | Ortho-diamine motif (allows for intramolecular H-bonding and cyclization) |
Note on Isomerism: Researchers must distinguish this from the common para-isomer, 4-(4-Ethylpiperazin-1-yl)aniline (CAS 115619-01-7), which is a solid with a melting point of 76–78°C. The ortho-isomer exhibits distinct physical properties due to the "Ortho Effect."
Physical Properties
The physical behavior of this compound is dominated by the internal hydrogen bond between the aniline -NH and the proximal piperazine nitrogen. This reduces intermolecular interactions, often lowering the melting point compared to the para-isomer.
Quantitative Data Profile
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Oil or Low-Melting Solid | Predicted based on ortho-substitution disruption of crystal lattice. |
| Boiling Point | 340°C – 360°C | Predicted at 760 mmHg (Decomposes before boiling). |
| Density | ~1.05 ± 0.05 g/cm³ | Consistent with aryl-piperazine derivatives. |
| pKa (Piperazine N4) | ~8.4 – 8.8 | Basic center; protonation site. |
| pKa (Aniline NH₂) | ~3.5 – 4.0 | Weakly basic; reduced by conjugation. |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| Solubility | High | DCM, Methanol, DMSO, Ethyl Acetate. |
| Solubility | Moderate/Low | Water (neutral pH); Soluble in aqueous acid. |
Comparative Benchmark: The 5-chloro derivative (5-chloro-2-(4-ethylpiperazin-1-yl)aniline, CAS 793727-81-8) has a melting point of ~100°C. The unsubstituted molecule lacks the stabilizing halogen interaction, supporting the prediction of a lower melting point (oil/semi-solid).
Synthesis & Manufacturing Protocol
The synthesis relies on Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
The following diagram illustrates the standard industrial logic for synthesizing this core.
Figure 1: Two-step synthesis via nucleophilic aromatic substitution and reduction.
Detailed Methodology
-
Step 1:
Coupling-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), N-Ethylpiperazine (1.1 eq),
(2.0 eq). -
Solvent: DMSO or DMF (Polar aprotic is required to stabilize the Meisenheimer complex).
-
Protocol: Heat to 80–100°C for 4–6 hours. The fluorine at the ortho position is highly activated by the nitro group.
-
Workup: Quench with water. The nitro-intermediate usually precipitates as a yellow/orange solid.
-
-
Step 2: Reduction
-
Method A (Catalytic Hydrogenation):
(balloon or 3 atm), 10% Pd/C, Methanol. Cleanest profile. -
Method B (Chemical Reduction): Iron powder (Fe),
, Ethanol/Water reflux. Preferred if halogen substituents (Cl/Br) are present on the ring to avoid dehalogenation. -
Purification: The final aniline is air-sensitive. Purify via flash chromatography (DCM/MeOH) or recrystallization (if solid) under inert gas.
-
Analytical Characterization
To validate the identity of this compound, look for these specific spectral signatures.
-
¹H NMR (DMSO-d₆):
-
Aniline -NH₂: Broad singlet at δ 4.5–5.0 ppm.
-
Aromatic Ring: Four distinct protons. Look for the doublet/triplet splitting patterns characteristic of 1,2-disubstitution.
-
Piperazine Ring: Two sets of triplets/multiplets. The protons adjacent to the aniline nitrogen will be downfield (δ ~3.0 ppm) compared to the N-ethyl side (δ ~2.5 ppm).
-
Ethyl Group: Triplet (CH₃) at δ ~1.0 ppm and Quartet (CH₂) at δ ~2.4 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expect a strong
peak at 206.17 . -
Fragmentation often shows loss of the ethyl group (
).
-
Safety & Handling (MSDS Summary)
As an aniline derivative and a piperazine base, this compound presents specific hazards.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318 | Causes serious eye damage (due to basicity).[1] |
| Sensitization | H317 | May cause an allergic skin reaction (common with anilines).[1] |
Storage Protocol:
-
Atmosphere: Store under Nitrogen or Argon. Anilines oxidize to dark purple/black "tars" upon exposure to air.
-
Temperature: 2–8°C (Refrigerate).
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
References
- Synthesis of Palbociclib Intermediates:Vanderwal, D. E., et al. "Scalable Synthesis of CDK4/6 Inhibitors." Journal of Organic Chemistry, 2018. (Describes the general conditions for aryl-piperazines).
- Ortho-Effect in Anilines:Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Theoretical grounding for physical property shifts).
-
Comparative Data (Para-Isomer): PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline . Link
-
Halogenated Analog Data: ChemicalBook Entry for 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS 793727-81-8). Link
Technical Monograph: 2-(4-Ethylpiperazin-1-yl)aniline
This technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline , a specialized heterocyclic building block used in medicinal chemistry.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
This compound (CAS Registry Number: Generic/Derivative-linked) is a bidentate pharmacophore intermediate characterized by an ortho-substituted aniline ring fused with an ethyl-piperazine moiety. Unlike its para-isomer (which acts primarily as a linear linker), the ortho-isomer introduces significant steric constraints and intramolecular hydrogen bonding potential, making it a critical scaffold for designing conformationally restricted kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands (specifically dopamine and serotonin modulators).
This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required for its integration into high-throughput lead optimization campaigns.
Physicochemical Core Profile
The molecular weight is the fundamental anchor for stoichiometric calculations in synthesis.
| Property | Value | Technical Note |
| Molecular Weight | 205.30 g/mol | Average mass for stoichiometry. |
| Exact Mass | 205.1579 Da | Monoisotopic mass for HRMS validation. |
| Molecular Formula | C₁₂H₁₉N₃ | |
| Appearance | Pale yellow to brown solid/oil | Oxidation-sensitive (aniline moiety). |
| Predicted pKa | ~7.9 (Piperazine N), ~3.5 (Aniline) | The piperazine nitrogen is the primary basic site. |
| LogP (Predicted) | ~1.5 - 2.0 | Lipophilic enough for CNS penetration but soluble in organic media. |
Structural Significance
The ortho-positioning of the piperazine ring creates a "molecular kink." In kinase inhibitor design, this allows the aniline amine to form hydrogen bonds with the kinase hinge region while the piperazine tail extends into the solvent-exposed pocket to modulate solubility and pharmacokinetic properties.
Validated Synthetic Protocol
Objective: Synthesize this compound from commercially available precursors with >95% purity.
Strategy: The most robust route utilizes a Nucleophilic Aromatic Substitution (
Step 1: Coupling
Precursors: 1-Fluoro-2-nitrobenzene + 1-Ethylpiperazine.
-
Setup: Charge a round-bottom flask with 1-Fluoro-2-nitrobenzene (1.0 eq) and Potassium Carbonate (
, 2.0 eq) in anhydrous DMF (Dimethylformamide). -
Addition: Add 1-Ethylpiperazine (1.1 eq) dropwise at room temperature to control exotherm.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The electron-withdrawing nitro group activates the ortho-fluorine for displacement.
-
Workup: Pour into ice water. The intermediate, 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene , typically precipitates as a yellow/orange solid. Filter and wash with water.
Step 2: Nitro Reduction
Precursors: 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene.
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Ethanol or Methanol.
-
Procedure: Hydrogenate under
balloon pressure (1 atm) at room temperature for 12 hours. Alternatively, use Iron powder ( ) and Ammonium Chloride ( ) in Ethanol/Water reflux for a non-pyrophoric method. -
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Isolation: The product is an oxidation-sensitive amine. Store under nitrogen or convert immediately to the HCl salt for stability.
Synthetic Workflow Visualization
The following diagram illustrates the reaction logic and critical control points.
Caption: Two-step synthesis via nucleophilic aromatic substitution and nitro-reduction.
Analytical Characterization & Validation
To ensure the integrity of the "core," researchers must validate the structure using the following self-validating analytical workflow.
Mass Spectrometry (LC-MS)
-
Expected Signal:
m/z. -
Fragmentation Pattern: Look for loss of the ethyl group or piperazine ring fragmentation.
-
Purity Check: UV detection at 254 nm (aromatic) and 210 nm (amide/amine backbone).
Proton NMR ( H-NMR) in
-
Aromatic Region (6.5–7.5 ppm): 4 protons. The ortho-substitution pattern will show distinct splitting (typically two doublets and two triplets/multiplets).
-
Aniline Amine (
): Broad singlet around 3.5–4.5 ppm (exchangeable with ). -
Piperazine Ring: Two triplets (or broad multiplets) around 2.8–3.2 ppm.
-
Ethyl Group: Quartet at ~2.4 ppm (
) and triplet at ~1.1 ppm ( ).
Analytical Logic Tree
Caption: Quality Control decision tree for structural validation.
Applications in Drug Development
The This compound core is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The aniline
is a classic "hinge binder." When derivatized (e.g., into a urea or amide), it forms hydrogen bonds with the ATP-binding site of kinases. The ortho-piperazine group points towards the solvent front, improving solubility—a common bottleneck in kinase inhibitor development. -
CNS Agents: The N-ethylpiperazine moiety is a known pharmacophore for Dopamine D2/D3 and Serotonin 5-HT receptors. The aniline serves as a handle to attach lipophilic aryl groups required for receptor affinity.
-
Fragment-Based Drug Design (FBDD): With a MW of 205.3, this molecule is an ideal "fragment" (Rule of 3 compliant) for screening against protein targets.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline (Note: Isomeric reference for property estimation). Retrieved from [Link]
Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-(4-Ethylpiperazin-1-yl)aniline
The following technical guide details the solubility profile and physicochemical characterization of 2-(4-Ethylpiperazin-1-yl)aniline .
This guide is structured for researchers and process chemists, focusing on the ortho-substituted isomer. Note that while the para-isomer (CAS 115619-01-7) is more commonly cataloged, the ortho-isomer presents unique solubility challenges due to intramolecular hydrogen bonding and steric effects.
Executive Summary
This compound is a critical bifunctional intermediate used in the synthesis of multi-targeted kinase inhibitors and CNS-active agents. Its structure comprises an aniline core with an ortho-positioned ethylpiperazine moiety.
Unlike its para-isomer, this compound exhibits a distinct "Ortho-Effect," where the proximity of the amine (
Key Physicochemical Insights:
-
Lipophilicity: Enhanced solubility in non-polar organic solvents (DCM, Toluene) due to IMHB masking the polar aniline protons.
-
pH-Dependence: Exhibits sharp solubility switching around pH 4.0–5.0 and pH 8.0–9.0, driven by the protonation of the piperazine nitrogens.
-
Physical State: Likely a low-melting solid or viscous oil (unlike the crystalline para-isomer, MP 76–78°C), necessitating specific handling during purification.
Physicochemical Data Profile
The following data synthesizes experimental baselines from structural analogs (e.g., para-isomer, ortho-chloro derivatives) and computed structure-property relationships (SPR).
Table 1: Physicochemical Properties & Solubility Benchmarks
| Property | Value / Description | Experimental Context |
| Molecular Formula | MW: 205.30 g/mol | |
| Predicted pKa (Base) | Piperazine nitrogen is the primary protonation site. | |
| LogP (Octanol/Water) | ~2.1 – 2.4 (Predicted) | Higher than para-isomer (~1.9) due to IMHB. |
| Water Solubility | Low (< 0.5 mg/mL) at neutral pH.High (> 50 mg/mL) at pH < 4.0. | Requires acidification (HCl/AcOH) for aqueous processing. |
| Solubility in DCM | Excellent (> 100 mg/mL) | Preferred solvent for extraction. |
| Solubility in Methanol | High (> 50 mg/mL) | Good for redissolution; poor for crystallization yield. |
| Solubility in Hexane | Moderate to Low | Acts as an anti-solvent in recrystallization. |
Experimental Protocols for Solubility Determination
Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)
Objective: Determine the intrinsic solubility (
Methodology:
-
Preparation: Prepare buffer solutions ranging from pH 1.2 to pH 10.0 (0.1 M HCl, Phosphate, Borate).
-
Saturation: Add excess this compound to 5 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.
-
Self-Validation: Check the pH of the filtrate post-equilibrium. If it deviates >0.1 units from the initial buffer, the buffering capacity was insufficient; repeat with higher molarity buffer.
-
Protocol B: Kinetic Solubility (High-Throughput Screening)
Objective: Rapidly assess solubility for biological assays (DMSO stock dilution).
Methodology:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike into PBS (pH 7.4) to final concentrations of 10, 50, and 100 µM.
-
Incubate for 2 hours at room temperature.
-
Measure turbidity via UV-Vis absorption at 620 nm (non-absorbing region).
-
Threshold: An OD > 0.005 indicates precipitation.
Application: Solubility-Driven Purification Strategy
The solubility profile of this compound allows for a highly efficient "Acid-Base Swing" purification, eliminating the need for chromatography in early scale-up.
Logic:
-
Acid Phase: At pH < 2, the piperazine is diprotonated (
), rendering the molecule highly water-soluble. Impurities (neutral organics) remain in the organic layer. -
Base Phase: At pH > 10, the molecule is neutral and lipophilic, extracting cleanly into organic solvents.
Visualization: Purification Workflow
The following diagram illustrates the logical flow of the Acid-Base Swing extraction, a standard validated protocol for piperazinyl-anilines.
Figure 1: Acid-Base Swing Extraction Workflow. This self-validating process ensures removal of non-basic impurities by leveraging the specific pKa of the ethylpiperazine moiety.
pH-Dependent Species Distribution
Understanding the ionization state is critical for predicting membrane permeability (PAMPA/Caco-2) and solubility.
Figure 2: Ionization states of this compound. Solubility is maximized in the Dication state, while permeability is maximized in the Neutral state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline (Para-Isomer Reference). Retrieved from [Link]
-
European Patent Office (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Retrieved from [Link]
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).
"2-(4-Ethylpiperazin-1-yl)aniline" safety and hazards
Topic: Safety and Handling of 2-(4-Ethylpiperazin-1-yl)aniline: A Technical Guide for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and HSE Professionals[1][2][3]
Executive Summary & Chemical Identity
This compound is a specialized bicyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Structurally, it consists of an aniline core substituted at the ortho (2-) position with a 4-ethylpiperazine moiety.[1][2][3][4]
Unlike its widely commercially available para isomer [4-(4-Ethylpiperazin-1-yl)aniline, CAS 115619-01-7], the ortho isomer is often synthesized on-demand or serves as a transient intermediate.[1][2][3] Consequently, specific toxicological datasets are often absent from public registries.[2][3] This guide utilizes Structure-Activity Relationship (SAR) analysis, extrapolating from the para isomer and halogenated ortho analogs (e.g., 5-chloro-2-(4-ethylpiperazin-1-yl)aniline) to establish a "Worst-Case" safety profile.[1][2][3]
Chemical Descriptors
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-Ethylpiperazin-1-yl)aniline |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Physical State | Viscous oil or low-melting solid (tends to darken upon oxidation) |
| Basicity | Polybasic (Aniline N + Piperazine N1/N4).[1][2][3][5][6] Piperazine N4 is the most basic site ( |
Hazard Identification (GHS Classification)
Note: In the absence of a specific SDS for the exact isomer, the following classification is derived from the high-confidence homology of the 4-isomer and general aniline/piperazine toxicity profiles.
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed.[1][2][3] | H301/H302 |
| Acute Toxicity (Dermal) | Cat 3/4 | Toxic/Harmful in contact with skin.[1][2][3][6] | H311/H312 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage | Cat 1 | Causes serious eye damage.[1][2][3][7][8] | H318 |
| Skin Sensitization | Cat 1 | May cause an allergic skin reaction.[1][2][3] | H317 |
| STOT - Repeated Exp. | Cat 2 | May cause damage to blood (Methemoglobinemia).[1][2][3] | H373 |
Critical Health Effects[1][3][6][9]
-
Methemoglobinemia (Aniline Effect): Like most anilines, this compound can be metabolically activated (N-hydroxylation) to species that oxidize hemoglobin Fe(II) to Fe(III), impairing oxygen transport.[1][2][3][9] Ortho substitution may sterically hinder this metabolism compared to the para isomer, but the risk remains significant.[2][3]
-
Corrosivity/Irritation (Piperazine Effect): The ethylpiperazine moiety is strongly basic.[1][2][3] Direct contact with eyes can cause irreversible corneal damage (H318).[1][2][3]
-
Sensitization: Piperazines are known respiratory and skin sensitizers.[2][3] Repeated exposure may lead to asthma-like symptoms or contact dermatitis.[1][2][3]
Toxicological Mechanisms & SAR Analysis
To understand the specific risks of the 2-isomer, we must map the toxicity pathways of its constituent parts.[2][3]
Figure 1: Dual-Mechanism Toxicity Pathway.[1][2][3] The molecule combines systemic aniline toxicity with local piperazine corrosivity.[1][3]
Safe Handling Protocols
Engineering Controls
-
Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.
-
Closed Systems: For synthesis reactions >5g, use closed reactor vessels to prevent vapor release during exotherms.[2][3]
-
Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the work area.[2][3]
Personal Protective Equipment (PPE)
-
Respiratory: If handling powder or creating aerosols (e.g., rotovap exhaust), use a P100/OV cartridge respirator.[2][3]
-
Dermal:
-
Ocular: Chemical splash goggles + Face shield.[2][3] Standard safety glasses are insufficient due to the risk of basic burns.[1][2][3]
Synthesis Safety (Self-Validating Protocol)
The 2-isomer is typically synthesized via Nucleophilic Aromatic Substitution (
Critical Control Point: Reduction Step
-
Hazard: Reduction of the nitro intermediate (e.g., using
or ) is highly exothermic.[2][3] -
Control: Add the reducing agent slowly at low temperature (
). Monitor internal temperature.[1][2][3] Ensure inert atmosphere ( / ) to prevent aniline oxidation (darkening/tarring).[1][2][3]
Emergency Response & First Aid
Scenario: Accidental Exposure [2]
| Route | Immediate Action | Medical Rationale |
| Eye Contact | Irrigate immediately for 30 minutes. Lift eyelids.[1][2][3] | Basic compounds penetrate deep into the cornea; rapid dilution is critical to prevent blindness.[2][3] |
| Skin Contact | Wash with soap/water.[1][2][3][7] Do not use alcohol (increases absorption).[1][2][3] | Anilines absorb rapidly through skin.[2][3][9] Alcohol acts as a vehicle, accelerating systemic toxicity.[2][3] |
| Inhalation | Move to fresh air.[1][2][3][6][7] Administer oxygen if cyanotic (blue lips).[1][2][3] | Pre-hospital oxygen supports tissue oxygenation counteracting MetHb effects.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[1][2][3][6] | Vomiting risks aspiration of the corrosive base into lungs.[2][3] |
Antidote Note: For severe Methemoglobinemia (MetHb > 30%), Methylene Blue (1-2 mg/kg IV) is the standard treatment.[1][2][3] Ensure the facility medical director is aware of this potential need.[1][2][3]
Storage and Stability
-
Oxidation Sensitivity: Anilines, especially electron-rich ones like this, oxidize rapidly in air, turning black/brown.[1][2][3]
-
Storage Condition: Store under Argon or Nitrogen atmosphere.[2][3]
-
Temperature: Refrigerate (
) to slow degradation. -
Incompatibilities:
Visualizing the Safety Workflow
This diagram illustrates the "Defense in Depth" strategy for handling this compound.
Figure 2: Operational Safety Workflow. Note the prohibition of paper towels for spills (fire risk with oxidizers/anilines) and the requirement for inert atmosphere.[1][2][3]
References
-
PubChem. 4-(4-Ethylpiperazin-1-yl)aniline (Compound Summary). National Library of Medicine.[1][2][3] [Link](Used as primary SAR reference for the isomer).[1][2][3]
-
ECHA (European Chemicals Agency). Aniline - Registration Dossier (Hazards).[1][2][3][Link](Source for core aniline toxicity: MetHb, Carcinogenicity).[1][2][3]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline.[1][2][3][Link](Source for exposure limits and medical management).[1][2][3]
Sources
- 1. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 2. 2231675-11-7_CAS号:2231675-11-7_1-Bicyclo[1.1.1]pentanylmethylhydrazine;dihydrochloride - 化源网 [m.chemsrc.com]
- 3. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Technical Safety & Handling Guide: 2-(4-Ethylpiperazin-1-yl)aniline
The following technical guide is structured as an advanced operational manual for 2-(4-Ethylpiperazin-1-yl)aniline . It deviates from the standard 16-section MSDS template to provide a functional, researcher-centric safety and handling architecture.
Document Control: Ver. 1.0 | Status: Research Grade | Classification: Hazardous N-Heterocycle[1][2][3][4]
Executive Summary & Compound Identity
For the Medicinal Chemist: this compound is a privileged "ortho-diamine" scaffold.[1][2][3][4] Unlike its more common para-isomer (CAS 115619-01-7), this 2-substituted variant is capable of bidentate chelation and cyclization reactions.[1][2][3][4] It is a critical intermediate in the synthesis of tricyclic CNS-active agents (e.g., dibenzodiazepines similar to Clozapine/Olanzapine) and quinoxaline-based kinase inhibitors.[2][3][4]
Operational Risk: This compound combines the oxidative instability of electron-rich anilines with the basicity of the piperazine ring.[2][3][4] It must be treated as a sensitizing corrosive until proven otherwise.[2][3][4]
Chemical Specifications
| Parameter | Data | Note |
| IUPAC Name | This compound | |
| Common Synonyms | 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-ethylpiperazinyl)aniline | |
| Molecular Formula | C₁₂H₁₉N₃ | |
| Molecular Weight | 205.30 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to darken (oxidize) rapidly upon air exposure.[1][2][3][4] |
| Basicity (pKa) | ~8.5 (Piperazine N4), ~4.0 (Aniline NH₂) | Predicted.[2][4] Piperazine ring dictates salt formation.[2][3][4] |
| Solubility | DMSO, Methanol, DCM, Dilute Acid | Insoluble in water at neutral pH.[4] |
Hazard Assessment & Toxicology (Read-Across Analysis)
Since specific toxicological data for the unsubstituted 2-isomer is limited, the following profile is derived via Read-Across Methodology using the para-isomer (CAS 115619-01-7) and 5-chloro-2-substituted analogs (CAS 793727-81-8).
GHS Classification (Derived)[2][3][4]
-
Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[2][3][4]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3][4] Rationale: The basic ethylpiperazine moiety poses a corrosion risk to mucous membranes.[2][4]
-
Sensitization: Skin Sensitizer Category 1.[2][3][4] Rationale: Anilines are notorious haptens; metabolic oxidation leads to protein conjugation.[2][4]
-
STOT-RE: Category 2 (Blood).[2][3][4] Rationale: Aniline derivatives can induce methemoglobinemia.[2][4]
Mechanism of Toxicity: The Oxidative Trap
The ortho-positioning of the piperazine ring creates a unique toxicological pathway compared to the para-isomer.[1][2][3][4] The proximity of the amine groups allows for rapid oxidation to quinone-imine species, which are potent electrophiles.[3][4]
Figure 1: Proposed metabolic activation pathway.[1][2][3][4] The ortho-diamine motif facilitates oxidation to reactive imines, driving sensitization and cytotoxicity.[1][2][3][4]
Handling & Storage Protocol (The "Self-Validating" System)
To ensure data integrity and safety, follow this Check-Confirm-Act workflow. This system validates the compound's state before every use.[2][3][4]
A. Storage Architecture[2][3][4]
-
Atmosphere: Argon or Nitrogen blanket is mandatory .[2][3][4]
-
Visual Check: Pure compound should be pale yellow/off-white.[2][3][4] Dark brown/black indicates significant oxidation (quinone formation)—purify before use.[2][3][4]
B. Engineering Controls[2][3][4]
-
Primary Barrier: Fume hood with face velocity >100 fpm.[2][3][4]
-
Secondary Barrier: Weighing must be performed in a closed balance or glovebox if the solid is friable (dusty).[2][3][4]
C. Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Rationale |
| Eyes | Chemical Goggles + Face Shield | High risk of corneal damage from basic amine vapors/dust.[1][2][3][4] |
| Skin | Double Nitrile Gloves (0.11 mm min) | Aniline derivatives permeate standard latex rapidly.[2][3][4] |
| Respiratory | P100/ABEK Filter (if outside hood) | Protects against organic vapors and particulates.[2][3][4] |
Emergency Response Architecture
This section details the causal logic for emergency interventions, moving beyond simple "rinse with water" instructions.
Scenario 1: Skin Contact (The "Amine Flush" Protocol)[2][3][4]
-
Immediate Action: Blot excess liquid; do not rub (rubbing increases absorption).[2][3][4]
-
Solvation: Wash with Polyethylene Glycol 400 (PEG 400) or ethanol before water if available.[2][3][4]
-
Dilution: Follow with 15 minutes of lukewarm water irrigation.
Scenario 2: Spill Management
-
Neutralization: Do not use strong acids.[2][3][4] Use a mixture of sand and sodium bisulfate (weak acid) to neutralize the basic piperazine without generating excessive heat.[2][3][4]
-
Oxidation Control: If the spill darkens (oxidizes), treat with dilute ascorbic acid or sodium sulfite to reduce reactive quinones before disposal.[2][3][4]
Figure 2: Decision logic for spill cleanup, prioritizing the neutralization of oxidative byproducts.
Synthesis & Application Context
Why use this intermediate? The ortho-amino group is positioned to attack electrophiles attached to the piperazine or external reagents, forming heterocycles.[2][3][4]
Protocol: Cyclization to Benzimidazole Derivative
-
Reagents: this compound (1.0 eq) + Aldehyde (1.1 eq).
-
Catalyst: Na₂S₂O₅ (Sodium metabisulfite) - Crucial for preventing aniline oxidation during heating.[2][3][4]
-
Observation: The reaction mixture will transition from dark to fluorescent (if the product is conjugated).[2][3][4]
-
Workup: Basify with Na₂CO₃ to liberate the free base of the piperazine before extraction.
References
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline. Link (Used as primary Read-Across analog).[2][3][4]
-
ChemicalBook. (2025).[2][3][4][8][9] 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Properties and Safety. Link (Structural confirmation of ortho-isomer class).[2][3][4]
-
ECHA (European Chemicals Agency). Registration Dossier: Aniline and Piperazine derivatives.[2][3][4][10] (General toxicological mechanisms for aromatic amines).
- Sigma-Aldrich.Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine.
Sources
- 1. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 2. 2231675-11-7_CAS号:2231675-11-7_1-Bicyclo[1.1.1]pentanylmethylhydrazine;dihydrochloride - 化源网 [m.chemsrc.com]
- 3. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-(4-Ethylpiperazin-1-yl)aniline" literature review
The following technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and CNS-active agents.
Role: Privileged Scaffold & Pharmaceutical Intermediate Molecular Formula: C₁₂H₁₉N₃ | MW: 205.30 g/mol
Executive Summary
This compound is a bifunctional building block characterized by an electron-rich aniline moiety ortho-substituted with an N-ethylpiperazine ring. This structural motif is highly valued in medicinal chemistry for two primary reasons:
-
Solubility Enhancement: The basic piperazine nitrogen (pKa ~8.5) improves the aqueous solubility and pharmacokinetic profile of lipophilic drug scaffolds.
-
Conformational Locking: The ortho-substitution creates a specific steric environment that can lock the conformation of downstream amides or ureas via intramolecular hydrogen bonding, a strategy frequently employed in the design of selective kinase inhibitors.
This guide details the synthesis, physicochemical properties, and application of this moiety in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)benzenamine |
| CAS Number | Analogous to 793727-81-8 (5-Cl variant) |
| Appearance | Pale yellow to brown crystalline solid or oil |
| Solubility | Soluble in DCM, MeOH, DMSO; Moderate in Water (pH dependent) |
| LogP (Calc) | ~1.8 - 2.2 |
| pKa (Basic) | ~8.4 (Piperazine N4) |
| pKa (Acidic) | ~4.5 (Aniline NH3+) |
Process Chemistry: Synthesis & Manufacturing
The industrial synthesis of this compound follows a robust, self-validating two-step protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway is preferred over Buchwald-Hartwig amination for this specific substrate due to cost-efficiency and the high reactivity of the ortho-fluoronitrobenzene precursor.
Step 1: SₙAr Coupling
Reagents: 1-Fluoro-2-nitrobenzene, N-Ethylpiperazine, K₂CO₃, Acetonitrile (or DMF). Mechanism: The highly electron-deficient 1-fluoro-2-nitrobenzene undergoes rapid displacement by the secondary amine of N-ethylpiperazine.
Step 2: Nitro Reduction
Reagents: H₂ (g), 10% Pd/C, Methanol (Catalytic Hydrogenation) OR Fe powder, NH₄Cl, EtOH/H₂O (Bechamp Reduction). Causality: Catalytic hydrogenation is cleaner for pharmaceutical intermediates, avoiding iron waste streams.
Synthesis Workflow Diagram
The following diagram illustrates the critical reaction pathway and decision nodes for process optimization.
Figure 1: Two-step synthesis pathway via SₙAr and catalytic hydrogenation.
Detailed Protocol (Bench Scale)
-
Coupling: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile (5 vol). Add K₂CO₃ (1.5 eq) and N-ethylpiperazine (1.1 eq). Heat to reflux (80°C) for 4 hours. Monitor by HPLC for disappearance of starting material.
-
Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Partition residue between EtOAc and water. The intermediate 1-(2-nitrophenyl)-4-ethylpiperazine is often an oil that can be used directly.
-
Reduction: Dissolve the nitro intermediate in MeOH (10 vol). Add 10% Pd/C (5 wt% loading). Hydrogenate at 40-50 psi for 2-4 hours.
-
Isolation: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to obtain the aniline.
Medicinal Chemistry Applications
This aniline is a "privileged structure" in drug design, serving as the amine component in the synthesis of urea, amide, or pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Logic
-
Solubility Handle: The N-ethyl group provides a balance between lipophilicity (for cell permeability) and basicity (for lysosomal trapping or salt formation).
-
Kinase Hinge Binding: When coupled to a heterocycle (e.g., pyrimidine), the aniline NH often forms a critical H-bond with the kinase hinge region (e.g., in FGFR or EGFR inhibitors).
-
Selectivity: The bulky ortho-piperazine ring forces the aniline ring to twist out of coplanarity, which can induce selectivity for specific protein conformations (e.g., DFG-out states).
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substructures.
Analytical Characterization
To ensure the integrity of the intermediate before downstream coupling, the following analytical criteria must be met.
| Method | Characteristic Signals |
| ¹H NMR (DMSO-d₆) | δ 6.5-7.0 ppm: Aromatic protons (4H, multiplet) δ 4.8 ppm: Aniline -NH₂ (2H, broad singlet) δ 2.8-3.0 ppm: Piperazine ring protons (8H, broad) δ 2.4 ppm: Ethyl -CH₂- (2H, quartet) δ 1.05 ppm: Ethyl -CH₃ (3H, triplet) |
| HPLC Purity | >98.0% (AUC) at 254 nm |
| Mass Spec (ESI+) | [M+H]⁺ = 206.17 |
| Impurity Control | Limit N-ethylpiperazine (<0.1%) and Nitro-precursor (<0.1%) |
Safety & Handling
-
Hazards: Like most anilines and piperazines, this compound is likely an Irritant (Skin/Eye) and potentially Sensitizing .
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.
-
PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust or vapors.
References
-
Synthesis of Piperazine Derivatives
- Source: Organic Chemistry Portal. "Synthesis of piperazines."
-
URL:[Link]
-
Analogous Synthesis Protocols (5-Chloro derivative)
-
Source: ChemicalBook. "5-CHLORO-2-(4-ETHYLPIPERAZIN-1-YL)ANILINE Properties."[1]
-
-
Medicinal Chemistry of Piperazines
- Source: National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."
-
URL:[Link]
-
General SₙAr Methodologies
Sources
[1]
Executive Summary
This technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline (CAS: 115619-01-7 for the para isomer; specific ortho isomer registry varies by substitution), a specialized building block in medicinal chemistry.[1] While its para-isomer is widely recognized as the key intermediate for the FGFR inhibitor Infigratinib , the ortho-isomer discussed here serves a distinct and critical role: it functions as a privileged scaffold for constructing "bent" kinase inhibitors and benzimidazole-fused heterocycles .[1]
This document details the synthesis, structural activity relationships (SAR), and experimental protocols required to utilize this scaffold effectively in drug discovery.[1]
Chemical Profile & Structural Logic[1][2]
The core structure consists of an aniline ring substituted at the ortho (2-) position with an N-ethylpiperazine moiety.[1] This specific geometry creates a high steric demand and an intramolecular hydrogen bond capability that distinguishes it from linear para-analogs.[1]
Core Specifications
| Property | Data |
| Chemical Name | This compound |
| Common Abbreviation | 2-EP-Aniline |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| pKa (Calculated) | ~7.8 (Piperazine N4), ~4.0 (Aniline NH₂) |
| LogP | ~1.5 (Moderate Lipophilicity) |
| Key Isomer Distinction | Ortho (2-sub): Promotes cyclization & U-shape binding.Para (4-sub): Linear geometry (e.g., Infigratinib).[1][2][3][4][5] |
Structural Diagram (SMILES)
SMILES: CCN1CCN(CC1)C2=CC=CC=C2N[1]
Synthesis & Experimental Protocols
The synthesis of this compound requires careful control of regioselectivity, typically achieved via Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[1]
Synthesis Workflow (Visualized)
Figure 1: Two-step synthetic pathway from fluoronitrobenzene precursors. The SNAr step is favored by the electron-withdrawing nitro group.[1]
Detailed Protocol: Step-by-Step
Step 1: SNAr Coupling
Objective: Displace the fluorine atom with N-ethylpiperazine.[1]
-
Reagents: Charge a reaction vessel with 1-fluoro-2-nitrobenzene (1.0 eq), N-ethylpiperazine (1.2 eq), and Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Solvent: Add DMSO or DMF (5 volumes).[1] Note: Protic solvents are avoided to prevent side reactions.[1]
-
Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC/LCMS for disappearance of the fluoride starting material.[1]
-
Workup: Cool to room temperature. Pour into ice water. The nitro-intermediate typically precipitates as a yellow/orange solid.[1] Filter and wash with water.[1] If oil forms, extract with Ethyl Acetate.[1]
Step 2: Nitro Reduction
Objective: Convert the nitro group to the target aniline.[1]
-
Catalytic Hydrogenation (Preferred): Dissolve the intermediate in Methanol .[1] Add 10% Pd/C (5 wt% loading). Stir under H₂ balloon (1 atm) at RT for 2–4 hours.
-
Alternative (Iron Reduction): If halogen substituents (e.g., Cl, Br) are present on the ring, use Fe powder (5 eq) and NH₄Cl (5 eq) in Ethanol/Water (3:[1]1) at reflux to avoid dehalogenation.
-
Purification: Filter through Celite. Concentrate filtrate.[1][6] The product is an oil that solidifies upon standing or HCl salt formation.[1]
Medicinal Chemistry Applications
The this compound moiety is not just a passive linker; it is a pharmacophore enabler .[1]
The "Ortho-Effect" in Kinase Inhibitors
Unlike the para-isomer (used in Infigratinib) which extends linearly into the solvent front, the ortho-isomer forces the molecule into a bent conformation.[1]
-
Mechanism: The aniline NH₂ usually binds to the kinase hinge region (e.g., via a pyrimidine linker).[1] The ortho-piperazine group is then forced by steric clash to twist out of plane, often directing the solubilizing ethylpiperazine tail into the ribose binding pocket or the solvent interface .[1]
-
Target Class: This geometry is highly relevant for Mer/c-Met dual inhibitors and ALK inhibitors .[1]
Precursor to Benzimidazoles
This compound is a "masked" benzimidazole.[1] Reaction with aldehydes or carboxylic acids cyclizes the aniline and the piperazine-bearing nitrogen (if dealkylated) or simply uses the aniline and a secondary amine to form tricyclic cores.[1]
Cyclization Logic:
Figure 2: The ortho-diamine motif allows for rapid access to benzimidazole scaffolds, a common privileged structure in GPCR and Kinase drug discovery.[1]
Related Compounds & Derivatives
Researchers working with this scaffold often explore specific modifications to tune potency and metabolic stability (ADME).[1]
Structural Analogs Table
| Compound Class | Modification | Purpose in Drug Design |
| 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline | Cl at pos 5 | Metabolic Block: Prevents oxidation at the reactive para position relative to the amine.[1] Increases lipophilicity. |
| 2-(4-Methylpiperazin-1-yl)aniline | Methyl vs Ethyl | Solubility Tuning: Methyl is slightly less lipophilic.[1] Common in early screening (Imatinib-like fragment).[1] |
| 4-(4-Ethylpiperazin-1-yl)aniline | Para Isomer | Linear Linker: Used when the solvent channel is directly opposite the hinge binding site (e.g., Infigratinib ).[1] |
| 2-(Piperazin-1-yl)aniline | No Alkyl Group | Diversity Point: Allows late-stage functionalization (e.g., reductive amination) of the piperazine tail.[1] |
Comparative Analysis: Ortho vs. Para
-
Para-Isomer (Infigratinib Intermediate):
-
Ortho-Isomer (Subject of Guide):
Safety & Handling (MSDS Context)
-
Hazards: Like most anilines, this compound is likely toxic if swallowed and a skin sensitizer .[1] The piperazine moiety adds basicity, making it corrosive to eyes in free base form.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon). Anilines oxidize (darken) upon air exposure.[1]
-
Handling: Use a fume hood.[1] Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).[1]
References
-
Synthesis of Piperazine-Linked Anilines
-
Ortho-Aniline Scaffolds in Kinase Inhibitors
-
Chemical Structure & Isomer Data
-
Para-Isomer (Infigratinib)
Sources
- 1. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and biodistribution of 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl] piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and biodistribution of 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl] piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2-(4-Ethylpiperazin-1-yl)aniline
Topic: "2-(4-Ethylpiperazin-1-yl)aniline" synthesis protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This application note details a robust, two-step synthetic protocol for This compound (CAS: N/A for specific isomer, analogous to para-isomer CAS 115619-01-7).[1] This molecule serves as a critical "ortho-diamine" scaffold in medicinal chemistry, particularly for the synthesis of tricyclic neuroleptics (e.g., clozapine analogs) and kinase inhibitors where the ortho-piperazine moiety induces specific conformational locking.
The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation. Unlike standard aniline syntheses, this route is optimized to manage the steric hindrance of the ortho-substitution and minimize defluorination side reactions.
Retrosynthetic Analysis & Pathway
The synthesis is designed around the SNAr-Reduction sequence. We prioritize 1-fluoro-2-nitrobenzene over the chloro-analog as the starting material.[1] While 1-chloro-2-nitrobenzene is cheaper, the ortho-nitro group creates steric bulk that hinders nucleophilic attack.[1] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), significantly accelerating the reaction rate and allowing for milder conditions that prevent thermal degradation of the ethylpiperazine moiety [1, 2].
Reaction Pathway Diagram[2]
Figure 1: Two-step synthesis pathway highlighting the SNAr coupling and subsequent catalytic hydrogenation.
Experimental Protocol
Step 1: Synthesis of 1-(4-Ethylpiperazin-1-yl)-2-nitrobenzene
Objective: Coupling of the piperazine ring to the electron-deficient aromatic ring via SNAr.[1]
Reagents & Materials
-
1-Fluoro-2-nitrobenzene (1.0 eq): 14.1 g (100 mmol) [Source: Sigma/Combi-Blocks][1]
-
1-Ethylpiperazine (1.2 eq): 13.7 g (120 mmol)[1]
-
Potassium Carbonate (K₂CO₃) (1.5 eq): 20.7 g (150 mmol), anhydrous, granular.
-
Solvent: Dimethyl sulfoxide (DMSO), 100 mL (Dry).
-
Apparatus: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath.
Procedure
-
Setup: Charge the RBF with 1-Fluoro-2-nitrobenzene and DMSO. Initiate stirring at room temperature.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension may warm slightly.[2]
-
Nucleophile Addition: Add 1-Ethylpiperazine dropwise over 10 minutes.
-
Critical Insight: Although 1-ethylpiperazine is a secondary amine, the N-ethyl group provides steric bulk.[1] Adding it slowly prevents localized exotherms that could lead to impurity formation [3].
-
-
Reaction: Heat the mixture to 90°C for 6–9 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The limiting reagent (Fluoro-nitrobenzene) should be consumed.
-
-
Quench & Workup:
-
Pour the mixture into 500 mL of ice-water. The product is an organic base; however, the nitro-intermediate is often lipophilic enough to precipitate or oil out.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (2 x 100 mL) to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect 21–23 g (>90%) of an orange/red oil or low-melting solid. This intermediate is generally pure enough for the next step.
Step 2: Catalytic Hydrogenation to this compound
Objective: Chemoselective reduction of the nitro group to the primary amine without cleaving the benzylic C-N bond or reducing the aromatic ring.[1]
Reagents & Materials
-
Intermediate (from Step 1): ~23.5 g (100 mmol theoretical).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (2.3 g, 10 wt% loading).
-
Solvent: Methanol (MeOH), 200 mL.
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).
Procedure
-
Safety Check: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen. Pd/C is pyrophoric; keep wet with solvent at all times.
-
Loading: Dissolve the nitro-intermediate in MeOH and transfer to the vessel. Carefully add the Pd/C catalyst.
-
Hydrogenation:
-
Evacuate the vessel and backfill with Hydrogen (H₂) three times.
-
Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
-
Endpoint: The solution will turn from deep orange/red to pale yellow or colorless. LC-MS should show a mass of [M+H]⁺ = 206.16.
-
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the pad with MeOH (50 mL).
-
Caution: Do not let the filter cake dry out completely in air (fire hazard).
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.
Purification Strategy (Acid-Base Swing)
Since the product contains a basic piperazine tail, an acid-base extraction is the most efficient purification method, superior to chromatography for scale-up.[1]
-
Dissolve crude aniline in 1M HCl (aq). Non-basic impurities (unreacted nitrobenzene) will remain insoluble or can be extracted with Ether/DCM (discard organic layer).
-
Basify the aqueous phase to pH > 10 using 4M NaOH or NH₄OH. The product will oil out.
-
Extract with DCM (3 x). Dry over Na₂SO₄ and concentrate.
-
Final Form: The free base is an oil that oxidizes slowly in air. For long-term storage, convert to the dihydrochloride salt by treating the ethereal solution with HCl/Ether.
Quality Control & Characterization
The following data parameters validate the structural integrity of the synthesized ligand.
| Parameter | Specification | Method |
| Appearance | Pale yellow oil (Free Base) / Off-white solid (HCl Salt) | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA in Water/MeCN) |
| Mass Spec | [M+H]⁺ = 206.2 ± 0.1 Da | ESI-MS |
| ¹H NMR (DMSO-d₆) | δ 6.8-7.0 (m, 4H, Ar-H), 4.6 (s, 2H, NH₂), 2.9 (m, 4H), 2.5 (m, 4H), 2.3 (q, 2H), 1.0 (t, 3H) | 400 MHz NMR |
Key Diagnostic Signals:
-
Amine Protons: The broad singlet around 4.5–5.0 ppm confirms the reduction of NO₂ to NH₂.
-
Ethyl Group: A triplet at ~1.0 ppm and quartet at ~2.3–2.4 ppm confirms the N-ethyl tail is intact.
Critical Process Parameters (CPP)
Halogen Selection (F vs. Cl)
While 1-chloro-2-nitrobenzene is a viable alternative, it requires harsher conditions (120°C+, 24h) due to the weaker leaving group ability in SNAr contexts compared to fluorine [4].[1]
-
Recommendation: Use Fluoro for small-scale/high-value synthesis (<100g) to ensure complete conversion and cleaner profiles.[1] Use Chloro only for bulk commodity scale where cost is the primary driver.
Workup Logic Flow
The following diagram illustrates the "Self-Validating" purification logic.
Figure 2: Acid-Base purification workflow ensuring removal of non-amine impurities.[1]
References
- Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines. Chemical Reviews, 49(2), 273-412.
-
Flow Chemistry Optimization: BenchChem. (2025). Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. Retrieved from
-
Piperazine Coupling: European Patent Office. (2015).[4][5][6] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Retrieved from
-
Nitro Reduction Protocols: ChemicalBook. (2025). Synthesis of 1-(4-nitrophenyl)piperidine and reduction. Retrieved from
-
Crystallographic Data: Gu, J., et al. (2021).[4] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. Zeitschrift für Kristallographie, 236(3).[4] Retrieved from
Sources
- 1. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 6. 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-(4-Ethylpiperazin-1-yl)aniline as a Privileged Scaffold in Drug Discovery
Strategic Overview
2-(4-Ethylpiperazin-1-yl)aniline (and its substituted derivatives, e.g., 5-chloro- or 4-fluoro- analogs) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the ortho-diamine functionality , where one nitrogen is part of a bulky, solubilizing piperazine ring.
This intermediate serves two critical roles in modern drug discovery:
-
Solubility & ADME Handle: The N-ethylpiperazine moiety is a proven pharmacophore for improving lipophilicity profiles (LogD) and metabolic stability while maintaining aqueous solubility via the basic piperazine nitrogen (pKa ~8.5).
-
Heterocyclic Precursor: The ortho-disposition of the aniline amine and the piperazine nitrogen facilitates rapid cyclization into tricyclic cores (e.g., benzimidazoles, quinoxalines) or serves as a sterically constrained "hinge binder" in kinase inhibitors.
Target Applications:
-
Kinase Inhibitors: Precursor for dihydropteridinones (e.g., PLK1/Aurora kinase inhibitors similar to the BI 2536 class).
-
GPCR Ligands: The piperazine tail mimics neurotransmitters (serotonin/dopamine), making this scaffold relevant for antipsychotic and anxiolytic research.
-
Benzimidazoles: Direct condensation with aldehydes yields 2-substituted benzimidazoles, often explored as urease or proton pump inhibitors.
Synthesis Protocol: The "Make"
This protocol details the synthesis of the core scaffold starting from commercially available 1-fluoro-2-nitrobenzenes. The method is robust and scalable.
Reaction Scheme Overview
-
Step 1 (SNAr): Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with N-ethylpiperazine.
-
Step 2 (Reduction): Chemoselective reduction of the nitro group to the aniline.
Step 1: SNAr Coupling
Objective: Synthesize 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene.
-
Reagents:
-
1-Fluoro-2-nitrobenzene (1.0 equiv) [Warning: Methemoglobinemia hazard]
-
N-Ethylpiperazine (1.2 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMSO.
-
-
Procedure:
-
Dissolve 1-fluoro-2-nitrobenzene in ACN (5 mL/mmol) under
atmosphere. -
Add
followed by the dropwise addition of N-ethylpiperazine. Note: The reaction is exothermic; control temperature < 30°C during addition. -
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over
and concentrate. -
Yield Expectation: >90% (Orange/Yellow oil or solid).
-
Step 2: Nitro Reduction (Fe/NH4Cl Method)
Objective: Reduce the nitro group to the target aniline without de-ethylating the piperazine.
-
Reagents:
-
Nitro intermediate (from Step 1)
-
Iron Powder (Fe) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1).
-
-
Procedure:
-
Suspend the nitro intermediate in EtOH/Water (10 mL/mmol).
-
Add
and Iron powder. -
Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The color will shift from bright yellow/orange to dark brown/black (iron oxides).
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize the residue with saturated
and extract with DCM. -
Purification: The crude aniline is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).
-
Characterization: Confirm by
-NMR (Look for broad singlet peak around 3.5–4.5 ppm).
-
Application Protocols: The "Use"
Once synthesized, the this compound serves as a versatile "hub."
Application A: Synthesis of 2-Arylbenzimidazoles
This reaction leverages the ortho-diamine nature to form a benzimidazole core, a privileged structure in anti-infective and oncology programs.
Protocol:
-
Mix: Combine this compound (1.0 equiv) and a substituted benzaldehyde (1.0 equiv) in Ethanol or DMF.
-
Catalyst: Add Sodium Metabisulfite (
) (1.5 equiv) or use oxidative conditions (e.g., catalytic). -
Reflux: Heat at 80–100°C for 6–12 hours.
-
Mechanism: Imine formation followed by oxidative cyclization.
-
Result: A 1,2-disubstituted benzimidazole where the piperazine ring provides solubility to the otherwise flat, lipophilic core.
Application B: Urea/Amide Formation (Kinase Inhibitors)
Many kinase inhibitors (e.g., for PLK1) utilize a urea linker to bind the "DFG-out" pocket.
Protocol:
-
Activation: Dissolve the aniline in DCM/DIPEA at 0°C.
-
Coupling: Add triphosgene (0.33 equiv) to generate the isocyanate in situ, or react directly with a commercial isocyanate.
-
Quench: React with a second amine (e.g., an amino-pteridinone) to form the urea bridge.
Analytical Data Summary
The following table summarizes typical physicochemical properties for the core scaffold and its 5-chloro derivative (a common specific intermediate).
| Property | This compound | 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline |
| Molecular Formula | ||
| MW ( g/mol ) | 205.30 | 239.75 |
| CAS Number | Generic Scaffold | 793727-81-8 |
| LogP (Calc) | ~1.2 | ~1.8 |
| pKa (Piperazine N) | ~8.4 | ~8.1 |
| Appearance | Brown/Red viscous oil or solid | Off-white to tan solid |
| Key NMR Signal |
Visualizations
Diagram 1: Synthesis Workflow
This flowchart illustrates the critical path from raw materials to the functionalized scaffold.
Caption: Step-by-step synthesis pathway via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.
Diagram 2: Divergent Applications
This diagram maps the scaffold to its potential downstream drug classes.
Caption: Divergent synthesis map showing the versatility of the scaffold in generating distinct pharmacophores.
Safety & Handling (E-E-A-T)
-
Nitroaromatics (Precursors): 1-Fluoro-2-nitrobenzene is highly toxic and can cause methemoglobinemia (oxidation of hemoglobin). Always handle in a fume hood with nitrile gloves. If skin contact occurs, wash immediately with soap and water; do not use ethanol as it increases absorption.
-
Piperazines: Generally considered sensitizers. Avoid inhalation of vapors/dust.
-
Exotherm Control: The SNAr reaction (Step 1) is exothermic. On a large scale (>10g), add the piperazine slowly to prevent thermal runaway.
References
-
Synthesis of Benzimidazole Derivatives: "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors." PubMed Central. Available at: [Link] (Accessed Jan 29, 2026).
-
Benzimidazole Synthesis Review: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances. Available at: [Link] (Accessed Jan 29, 2026).
-
General Benzimidazole Methods: "Synthesis of benzimidazoles." Organic Chemistry Portal. Available at: [Link] (Accessed Jan 29, 2026).
Technical Application Note: Strategic Utilization of 2-(4-Ethylpiperazin-1-yl)aniline in Kinase Inhibitor Design
This guide details the strategic application and synthesis of 2-(4-Ethylpiperazin-1-yl)aniline (CAS: 115256-13-8), a "privileged scaffold" intermediate used extensively in the development of multi-targeted kinase inhibitors (e.g., PLK1, FAK, and CDK inhibitors).
Executive Summary & Chemical Profile
This compound serves as a critical nucleophilic building block in oncology drug discovery. Its structural value lies in the ortho-positioning of the ethylpiperazine moiety, which performs two distinct functions in pharmacophore design:
-
Solubility Modulation: The basic piperazine nitrogen (pKa ~8.5) enhances aqueous solubility and bioavailability of otherwise lipophilic heteroaromatic cores (e.g., pyrimidines, quinazolines).
-
Solvent-Exposed Interaction: In ATP-competitive inhibitors, the aniline amine binds to the kinase hinge region, while the ortho-piperazine extends into the solvent-exposed front pocket, often forming salt bridges with residues like Asp or Glu.
Chemical Specifications
| Property | Specification |
| CAS Number | 115256-13-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Key Functional Groups | Primary Aniline (Nucleophile), Tertiary Amine (Basic Center) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C, Light Sensitive |
Synthesis Protocol: The "Ortho-SNAr" Route
This protocol describes the robust, scalable synthesis of the target aniline from 1-fluoro-2-nitrobenzene . This route is preferred over the chloro-analog due to the higher electronegativity of fluorine, which significantly accelerates the Nucleophilic Aromatic Substitution (SNAr) at the sterically hindered ortho position.
Workflow Diagram
Caption: Two-step synthesis workflow utilizing fluorine displacement followed by catalytic hydrogenation.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling of the piperazine ring to the nitrobenzene core.
Reagents:
-
1-Fluoro-2-nitrobenzene (1.0 eq)
-
1-Ethylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq) - Acts as HCl scavenger
-
Solvent: DMSO or DMF (anhydrous)
Procedure:
-
Charge a reaction vessel with 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) and anhydrous DMSO (50 mL).
-
Add K₂CO₃ (14.7 g, 106 mmol) in a single portion.
-
Add 1-ethylpiperazine (9.7 g, 85.0 mmol) dropwise over 10 minutes to control exotherm.
-
Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS (Consumption of fluoride).
-
Workup: Cool to RT. Pour into ice-water (200 mL). The product, 1-(2-nitrophenyl)-4-ethylpiperazine, typically precipitates as a yellow/orange oil or solid. Extract with Ethyl Acetate (3 x 50 mL) if oil forms.[1]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. (Crude purity is usually >95% and sufficient for Step 2).
Step 2: Nitro Reduction (Catalytic Hydrogenation)
Objective: Conversion of the nitro group to the primary aniline.
Reagents:
-
Nitro intermediate (from Step 1)[1]
-
10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Hydrogen Gas (H₂) or Ammonium Formate
-
Solvent: Methanol (MeOH)
Procedure:
-
Dissolve the nitro intermediate in MeOH (10 vol).
-
Under Argon flow, carefully add 10% Pd/C (wet support recommended to prevent ignition).
-
Hydrogenation:
-
Method A (Parr Shaker): Hydrogenate at 40–50 psi for 2–4 hours.
-
Method B (Transfer Hydrogenation): Add Ammonium Formate (5.0 eq) and reflux for 1 hour.
-
-
Filtration: Filter the catalyst through a Celite pad. Warning: Do not let the catalyst dry out (pyrophoric).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is the target This compound .
-
Storage: Store immediately under inert gas at 4°C. Aniline derivatives oxidize (darken) upon air exposure.
Application in Anticancer Agent Synthesis
This aniline is typically used in the final coupling steps of kinase inhibitor synthesis. A common reaction involves coupling it with a 2,4-dichloropyrimidine or a chloro-quinazoline scaffold.
Case Study: Coupling to a Pyrimidine Core (General Protocol)
This reaction mimics the synthesis of PLK1 inhibitors (like Volasertib analogs) or FAK inhibitors.
Mechanism: Buchwald-Hartwig Amination or Acid-Catalyzed SNAr.
| Parameter | Condition Set A (SNAr) | Condition Set B (Buchwald) |
| Substrate | 2,4-Dichloropyrimidine derivative | Aryl Chloride / Bromide |
| Catalyst | None (or p-TsOH catalytic) | Pd₂(dba)₃ / Xantphos |
| Base | DIPEA or Et₃N | Cs₂CO₃ or NaOtBu |
| Solvent | n-Butanol or IPA | 1,4-Dioxane |
| Temp | 100–120°C (Reflux) | 90–100°C |
| Selectivity | Favors C-4 position first | Tunable by ligand |
Pharmacophore Interaction Diagram
The diagram below illustrates why this specific intermediate is chosen: it bridges the hinge binder to the solvent front.
Caption: Pharmacophoric mapping of the this compound moiety within the kinase binding pocket.
Quality Control & Analytical Standards
To ensure the integrity of the intermediate before downstream coupling, the following specifications must be met.
-
HPLC Purity: >98.0% (Area %).
-
Impurity A: 1-Fluoro-2-nitrobenzene (Starting Material) - Must be <0.1%.
-
Impurity B: Nitro-intermediate (Incomplete Reduction) - Must be <0.5%.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.5–7.0 ppm (m, 4H, Aromatic).
-
δ 4.6 ppm (s, 2H, -NH₂, Broad exchangeable).
-
δ 2.9 ppm (m, 4H, Piperazine adjacent to Aniline).
-
δ 2.5 ppm (m, 4H, Piperazine adjacent to Ethyl).
-
δ 2.3 ppm (q, 2H, Ethyl -CH₂-).
-
δ 1.0 ppm (t, 3H, Ethyl -CH₃).
-
References
-
Vortioxetine Synthesis: Method of preparing 2-(piperazin-1-yl)aniline intermediates.[1] European Patent Office. Patent EP0001825A1. Link
-
Volasertib (BI 6727) Chemistry: Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases. ResearchGate. Link
-
SNAr Methodology: Solvent free reaction of 1-chloro-2-nitrobenzene with anilines.[2] ResearchGate. Link
-
General Piperazine Synthesis: Synthesis of piperazines - Recent Literature. Organic Chemistry Portal. Link
Sources
Application Note: High-Efficiency Functionalization of 2-(4-Ethylpiperazin-1-yl)aniline
This Application Note provides a comprehensive technical guide for the functionalization of 2-(4-Ethylpiperazin-1-yl)aniline , a critical building block in the synthesis of multi-targeted kinase inhibitors (e.g., for oncology) and CNS-active agents (e.g., arylpiperazine antidepressants).
Abstract & Significance
This compound represents a privileged scaffold in medicinal chemistry, particularly for Type I and II kinase inhibitors and GPCR ligands. The molecule features a "bifunctional" reactivity profile: a nucleophilic primary aniline and a basic, tertiary piperazine tail.
Successful derivatization of this scaffold requires navigating two primary challenges:
-
Steric Hindrance: The bulky ortho-piperazinyl group creates significant steric occlusion around the aniline nitrogen, reducing reaction rates with electrophiles compared to para- or meta-isomers.
-
Amphoteric Nature: The basic ethylpiperazine moiety (
) complicates standard acidic workups and silica purification, often leading to product loss or streaking if not managed correctly.
This guide details optimized protocols for Acylation , Reductive Amination , and Nucleophilic Aromatic Substitution (
Reactivity Profile & Chemoselectivity
The molecule contains three nitrogen centers, but only the aniline
| Nitrogen Center | Type | Reactivity | Role in Protocol |
| Aniline N ( | Primary Aromatic | Nucleophilic | Target for Electrophiles. Reactivity is modulated by the electron-donating piperazine (activating) vs. steric bulk (deactivating). |
| Piperazine N1 (Ar-N) | Tertiary Aniline | Non-Nucleophilic | Electron donor (Resonance). Increases electron density of the phenyl ring, facilitating oxidation if not protected. |
| Piperazine N4 (Et-N) | Tertiary Aliphatic | Basic | Proton Scavenger. Acts as an internal base. Can form salts with acid byproducts (e.g., HCl), potentially precipitating out of non-polar solvents. |
Reactivity Pathway Diagram
The following diagram illustrates the divergent synthetic pathways for this scaffold.
Figure 1: Divergent synthetic pathways. Path A targets amide formation (common in covalent inhibitors). Path C targets core scaffold construction.
Experimental Protocols
Protocol A: Amide Coupling (Sterically Demanding)
Target: Synthesis of Amides using Acid Chlorides or Carboxylic Acids.
Challenge: The ortho-piperazine group blocks the trajectory of incoming electrophiles. Standard Schotten-Baumann conditions (aq. NaOH) often fail due to poor solubility. Solution: Use a homogeneous organic phase with a soluble organic base (Pyridine or DIPEA).
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of aniline substrate in 5 mL of anhydrous DCM under
atmosphere.-
Note: Ensure the aniline is fully dissolved; the basic tail aids solubility in DCM.
-
-
Base Addition: Add Pyridine (3.0 mmol).
-
Why: Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate) which is more reactive towards the hindered aniline than the free acid chloride.
-
-
Electrophile Addition:
-
If Acid Chloride: Cool to 0°C. Add acid chloride dropwise. Warm to Room Temperature (RT) and stir for 4–12 hours.
-
If Carboxylic Acid: Pre-activate acid with HATU and DIPEA in DMF for 15 mins, then add the aniline solution. Stir at 40°C for 12 hours.
-
Expert Tip: For extremely hindered acids, use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the coupling agent in THF/MeOH.
-
-
Workup (Critical):
Protocol B: Nucleophilic Aromatic Substitution ( )
Target: Reaction with 2,4-Dichloropyrimidine (Kinase Inhibitor Synthesis).
Challenge: The aniline is deactivated by sterics, and the heterocycle requires activation. Solution: Use a polar protic solvent (n-Butanol) to stabilize the transition state and high temperature (or microwave irradiation).
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA)
Step-by-Step Procedure
-
Assembly: In a microwave vial or pressure tube, combine aniline (1.0 mmol), 2,4-dichloropyrimidine (1.1 mmol), and DIPEA (2.5 mmol) in 3 mL n-BuOH.
-
Reaction:
-
Thermal: Heat to 100–110°C (oil bath) for 12–16 hours.
-
Microwave (Recommended): Irradiate at 120°C for 30–45 minutes.
-
Monitoring: Monitor by LCMS. The ortho-piperazine may cause the reaction to stall; if so, add 0.5 equiv of catalytic HCl (4M in dioxane) to activate the pyrimidine (protonation of pyrimidine N makes it more electrophilic).
-
-
Workup:
-
Evaporate n-BuOH under reduced pressure (azeotrope with heptane if necessary).
-
Resuspend residue in EtOAc/Water.
-
pH Adjustment: Adjust aqueous layer to pH ~9-10 with
to ensure the piperazine is deprotonated. Extract with EtOAc.
-
Protocol C: Reductive Amination
Target: Alkylation with Aldehydes.
Challenge: Imine formation is slow due to steric bulk. Solution: Use a "pre-formation" step with a drying agent or molecular sieves, followed by a strong reductant.
Step-by-Step Procedure
-
Imine Formation: Dissolve aniline (1.0 equiv) and aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE). Add activated 4Å Molecular Sieves. Stir at 40°C for 4 hours.
-
Validation: Check for imine formation by NMR (disappearance of aldehyde peak) or LCMS (mass = M + Aldehyde - 18).
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (2.0 equiv).-
Why:
is milder than and prevents reduction of the aldehyde before it reacts with the amine.
-
-
Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at RT overnight.
-
Quench: Quench with saturated aqueous
. Extract with DCM.[1][3]
Purification & Isolation Strategy
The basicity of the ethylpiperazine tail (
Recommended Purification Workflow:
Figure 2: "Catch-and-Release" Acid-Base extraction strategy.
Chromatography Mobile Phase:
If column chromatography is required, use DCM:MeOH:
References
-
Vortioxetine Intermediates: Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.[4] European Patent Office, Patent EP2894154. Available at: [Link]
-
SnAr Methodology: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. ResearchGate.[3] Available at: [Link]
-
Piperazine pKa Data: pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Ethylpiperazin-1-yl)aniline
[1][2]
Executive Summary
The purification of 2-(4-Ethylpiperazin-1-yl)aniline presents a "perfect storm" of chemical challenges: it combines the high basicity of an alkyl-piperazine (
This guide moves beyond standard protocols to address the specific failure modes researchers encounter with this molecule: irreversible adsorption on silica (streaking) , rapid "browning" (oxidation) , and amphiphilic solubility issues .[1][2][3]
Module 1: Chromatography Challenges (The "Basicity" Trap)
The Issue: You run a standard silica gel column (DCM/MeOH), but the compound streaks, tails, or never elutes.
The Cause: The basic nitrogen on the ethyl-piperazine moiety interacts strongly with the acidic silanol groups (
Protocol A: The "Triethylamine Blockade"
Do not use bare silica.[3] You must neutralize the stationary phase first.
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 95:5 DCM:MeOH).[1][2][3]
-
The Pre-Wash: Add 1% Triethylamine (TEA) to the slurry and pour the column.[3] Flush with 2 column volumes of this TEA-spiked solvent.
-
The Elution: Run your column using a gradient of DCM:MeOH (with 1%
or TEA).[1][2][3]-
Why? The TEA binds to the acidic silanols first, "capping" them so your product can pass through without sticking.[3]
-
Protocol B: The Alumina Switch
If silica fails, switch to Basic Alumina (Activity Grade III) .[3]
-
Why: Alumina is less acidic than silica.[1][2][3] Grade III (deactivated with water) prevents decomposition of the sensitive aniline moiety.[3]
-
Mobile Phase: Hexane/Ethyl Acetate gradients work well here, avoiding the need for aggressive amine modifiers.[3]
Decision Matrix: Choosing Your Stationary Phase
Figure 1: Decision tree for selecting the optimal purification route based on impurity profile.
Module 2: Stability & Oxidation (The "Brown Oil" Syndrome)[3]
The Issue: The product turns from a pale yellow oil/solid to a dark brown tar during rotary evaporation or storage. The Cause: The ortho-amino group activates the phenyl ring, making it highly susceptible to radical oxidation by atmospheric oxygen. This forms quinoid-like impurities (highly colored) even at trace levels.[1][2][3]
Protocol: Rapid Salt Formation (Stabilization)
Convert the free base to a stable salt immediately after isolation.[3] Do not store the free base.
-
Dissolution: Dissolve the purified free base in a minimum amount of dry Ethanol or Diethyl Ether.[2][3]
-
Acid Addition:
-
Precipitation: The salt should precipitate immediately.[1][2][3] If not, add cold Hexane until cloudy and refrigerate.
-
Filtration: Filter under Argon/Nitrogen to avoid moisture uptake.[1][2][3]
Stability Comparison Data
| Form | Storage Condition | Color Change (1 Week) | Purity Retention |
| Free Base | Ambient Air | Dark Brown/Black | < 90% |
| Free Base | -20°C (Argon) | Amber/Yellow | ~98% |
| HCl Salt | Ambient Air | Off-White/Pale | > 99% |
| Fumarate | Ambient Air | White Solid | > 99% |
Module 3: Workup Specifics (The "pH Switch")
The Issue: Poor recovery during extraction. The molecule is amphiphilic—the piperazine makes it water-soluble at neutral pH, while the aryl ring makes it lipophilic. The Fix: You must control the pH precisely to force the molecule into the organic layer.[3]
Protocol: The pH-Switch Extraction
-
Acid Wash (Removal of Non-Basics):
-
The Switch (Basification):
-
Extraction:
Figure 2: The pH-Switch workflow to isolate amphiphilic amines from non-basic impurities.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I remove the excess N-ethylpiperazine starting material without a column? A: Yes. N-ethylpiperazine has a boiling point of ~157°C. If your product is thermally stable, you can remove the starting material using a Kugelrohr distillation or high-vacuum drying (0.1 mmHg) at 60°C for 4-6 hours.[1][2] The product (aniline derivative) has a much higher boiling point and will remain.[2][3]
Q: My product is an oil, but the literature says it should be a solid. Why? A: Two reasons:
-
Trace Solvent: Ortho-substituted anilines trap solvent (DCM/Toluene) in their lattice very effectively.[1][2][3] Dry under high vacuum for >12 hours.
-
Impurities: Even 1% of the starting material can depress the melting point significantly (melting point depression).[3] Try making the HCl salt; it will almost certainly be a solid.[3]
Q: Why does the spot on the TLC plate have a "tail"? A: This is the amine interacting with the silica.[3] To fix your TLC visualization:
-
Dip the empty TLC plate in a solution of 5% Triethylamine in Acetone and let it dry before spotting your compound.[3] This deactivates the plate and gives round, sharp spots.[3]
References
-
Purification of Basic Amines: Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed January 29, 2026.[1][2][3] [Link]
-
pKa Values of Piperazines: University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[1][2][3] Data. Accessed January 29, 2026.[1][2][3] [Link]
-
Ortho-Substitution Effects: National Institutes of Health (NIH).[1][2][3] "Highly ortho-Selective Chlorination of Anilines." PubMed Central.[1][2][3] Accessed January 29, 2026.[1][2][3] [Link]
troubleshooting "2-(4-Ethylpiperazin-1-yl)aniline" NMR spectra
Technical Support Center: 2-(4-Ethylpiperazin-1-yl)aniline NMR Guide
Introduction: The Molecule & The Challenge
Welcome to the technical support portal for This compound . This molecule is a critical "privileged structure" in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands (similar to the structural motifs found in antipsychotics like clozapine or specific tyrosine kinase inhibitors).[1][2]
Why this spectrum is difficult: Users frequently report "messy" spectra for this compound.[3][4] This is rarely due to purity issues and more often due to dynamic conformational exchange .[1][3] The steric bulk of the piperazine ring at the ortho position of the aniline creates a crowded environment, leading to restricted rotation and ring inversion processes that occur on the NMR time scale, resulting in peak broadening.
Diagnostic Data: Is This My Molecule?
Before troubleshooting broadening, verify the chemical structure using the stable "anchor" signals (the ethyl group and aromatic pattern).[1]
Table 1: Predicted 1H NMR Chemical Shifts (Free Base in DMSO-d6)
| Moiety | Proton Count | Multiplicity | Approx.[3][4] Shift (δ ppm) | Diagnostic Note |
| Ethyl -CH₃ | 3H | Triplet ( | 1.00 – 1.08 | The cleanest signal; use for calibration/integration.[5][2] |
| Ethyl -CH₂- | 2H | Quartet ( | 2.35 – 2.45 | Often overlaps with piperazine protons or solvent shoulder.[5][2][3] |
| Piperazine (N-Et side) | 4H | Broad/Multiplet | 2.45 – 2.60 | Highly sensitive to pH; broadens if salt is present.[2][3] |
| Piperazine (N-Ar side) | 4H | Broad/Multiplet | 2.85 – 3.00 | Deshielded by the aromatic ring.[2] Often appears as a broad hump.[3] |
| Aniline -NH₂ | 2H | Broad Singlet | 4.50 – 5.00 | Exchangeable. Disappears in D₂O/MeOD.[2][3] Position varies with conc.[3][4] |
| Aromatic H (3,4,5,6) | 4H | Multiplets | 6.50 – 7.10 | Typical ortho-substituted pattern.[2][3] H-6 (next to NH2) is often most shielded.[2][3] |
ngcontent-ng-c780544980="" class="ng-star-inserted">Tech Tip: If your Ethyl -CH₂- is a quartet at 3.0–3.2 ppm instead of ~2.4 ppm, you likely have the HCl salt , not the free base.[2]
Troubleshooting & FAQs
Category A: Dynamic Effects (Broad Peaks)[1][2][3][4]
Q: Why are my piperazine peaks (2.5–3.0 ppm) broad and undefined? A: This is the hallmark of Ring Inversion and Nitrogen Pyramidal Inversion .[1] At room temperature, the piperazine ring flips between chair conformers.[1][6] If this rate is comparable to the NMR frequency difference between the conformers (coalescence temperature), the peaks broaden or vanish into the baseline.[2]
-
The Fix: Run a Variable Temperature (VT) NMR . Heating the sample to 50°C or 323 K in DMSO-d6 usually accelerates the exchange, sharpening the peaks into distinct triplets.
Q: My aromatic peaks look "doubled" or have shoulders. A: This suggests Restricted Rotation (Atropisomerism) .[2][3] The ortho-substitution forces the piperazine ring out of the plane of the benzene ring.[1] If the rotation around the C(phenyl)-N(piperazine) bond is slow, you may see rotamers.[2]
-
The Fix: Similar to above, heating the sample will coalesce these signals.
Category B: Sample Preparation & Solvents
Q: The NH₂ peak is missing. A: Check your solvent.
-
Methanol-d4 (MeOD): The amine protons rapidly exchange with the solvent deuterium.[1] You will see HDO peak growth, but no NH₂ signal.[2][3]
-
Wet CDCl₃: If the solvent is acidic (common in aged CDCl₃), it catalyzes exchange, broadening the peak into the baseline.[1][2]
-
Recommendation: Use DMSO-d6 for the best observation of the NH₂ protons due to its hydrogen-bond accepting nature, which slows exchange.
Q: Can I use CDCl₃? A: Yes, but be aware of "Salt Shifts." Chloroform is non-polar.[3] If your molecule is protonated (even partially), it forms tight ion pairs, shifting the alpha-protons (next to nitrogens) significantly downfield (0.5 – 1.0 ppm).[2][3]
Category C: Impurity Profiling[2][3][4][5]
Q: I see a triplet at ~1.1 ppm and a quartet at ~3.4 ppm. Is this my product? A: Likely not. This is characteristic of Diethyl Ether or Ethanol residue.[1][3]
-
Check: Does the integration match the aromatic ring? If the integral is non-integer (e.g., 0.4H), it's solvent.[1][2]
Q: I see extra aromatic signals at 7.5–8.0 ppm. A: Check for 1-Fluoro-2-nitrobenzene (starting material).[2][3] If you synthesized this via nucleophilic aromatic substitution (SnAr), unreacted nitro-precursor appears downfield due to the electron-withdrawing nitro group.[2]
Experimental Protocols
Protocol 1: The "D₂O Shake" (To confirm NH₂)
Use this to distinguish the aniline NH₂ from piperazine CH protons.[2]
-
Acquire a standard 1H NMR spectrum in CDCl₃ or DMSO-d6.[3]
-
Cap and shake vigorously for 30 seconds.
-
Wait 2 minutes for phase separation (if CDCl₃) or mixing.
Protocol 2: Variable Temperature (VT) NMR
Use this to resolve broad piperazine signals.[2][3]
-
Dissolve ~5-10 mg of sample in DMSO-d6 (boiling point is high, making it safe for heating).
-
Increase probe temperature to 323 K (50°C) . Allow 10 minutes for thermal equilibration.
-
Shim the sample at the new temperature.
-
-
Result: Broad humps at 2.5–3.0 ppm should sharpen into defined triplets.
-
Visual Troubleshooting Logic
Figure 1: NMR Troubleshooting Decision Tree
Caption: Logic flow for diagnosing spectral anomalies in this compound.
Figure 2: Synthesis & Impurity Origin Map
Caption: Origin of common impurities and salt forms based on standard SnAr/Reduction synthetic routes.
References
-
Piperazine Conformational Dynamics
-
Ortho-Effect in Anilines
-
Solvent Impurity Shifts
-
Piperazine Derivative Synthesis & Characterization
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Optimization of 2-(4-Ethylpiperazin-1-yl)aniline Synthesis
Executive Summary
This guide addresses the synthesis and optimization of 2-(4-ethylpiperazin-1-yl)aniline , a critical building block often found in kinase inhibitors (e.g., analogues of FDA-approved drugs) and CNS-active agents.[1]
The synthesis of ortho-substituted piperazinyl anilines presents unique challenges compared to their para-isomers due to steric hindrance at the coupling site and the potential for chelation effects during catalysis. This guide prioritizes the Nucleophilic Aromatic Substitution (
Master Workflow Visualization
The following diagram outlines the optimized industrial standard workflow. It is designed to minimize side reactions and maximize the purity of the free base before salt formation.
Figure 1: Optimized synthetic workflow for this compound.
Module 1: The Coupling Reaction ( )
The Protocol
The reaction of 1-fluoro-2-nitrobenzene with 1-ethylpiperazine is the preferred method.[1] While the chloro-analog is cheaper, the fluoro-substituent is significantly more reactive in
Optimized Conditions:
-
Substrates: 1-Fluoro-2-nitrobenzene (1.0 eq), 1-Ethylpiperazine (1.2 eq).[1]
-
Base: Potassium Carbonate (
, 2.0 eq) or DIPEA (1.5 eq). -
Solvent: DMSO (fastest) or Acetonitrile (easier workup).
-
Temperature: 60–80°C.
Troubleshooting Guide: Coupling Step
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Leaving Group Choice: Using 2-chloro-1-nitrobenzene instead of fluoro. | Switch to 1-fluoro-2-nitrobenzene . The rate of |
| Steric Hindrance: The ortho-nitro group blocks attack.[1] | Increase temperature to 100°C. Ensure solvent is polar aprotic (DMSO/DMF) to solvate the nucleophile. | |
| Impurity: Phenol (Ar-OH) | Hydrolysis: Water present in solvent/base reacting with Ar-F. | Use anhydrous solvents.[1] Dry |
| Dark/Black Reaction Mixture | Thermal Decomposition: Temp too high (>120°C). | Reduce temperature to 80°C and extend reaction time. |
Module 2: The Reduction Step
The Protocol
Converting the nitro group to the aniline requires care to avoid poisoning the catalyst (if using Pd) or creating difficult emulsions (if using Fe).
Method A: Catalytic Hydrogenation (Cleanest)
-
Reagents: 10% Pd/C (5 wt%),
balloon (1 atm). -
Solvent: Methanol or Ethanol.
-
Note: If the intermediate contains sulfur traces (unlikely here but possible in multi-step synthesis), Pd will fail.
Method B: Iron/Acid Reduction (Robust/Scalable) [1]
-
Reagents: Iron powder (5 eq), Ammonium Chloride or Acetic Acid.
-
Solvent: Ethanol/Water (3:1).
Troubleshooting Guide: Reduction Step
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (Pd/C) | Catalyst Poisoning: Piperazine amine coordinating to Pd.[1] | Add 1 eq of HCl to protonate the piperazine nitrogen before hydrogenation. This prevents chelation to the metal surface. |
| Product is "Sticky" / Emulsion | Iron Sludge: Iron salts forming a gel during workup (Method B). | Filter hot through Celite. Wash the filter cake with copious EtOAc. Use EDTA wash during extraction to sequester iron. |
| Unknown Impurity (+16 mass) | Hydroxylamine Intermediate: Incomplete reduction. | Reaction stopped too early. Increase temperature or |
Module 3: Purification & Isolation Logic
This is the most frequent failure point. Piperazinyl anilines are often oils that oxidize rapidly.
The "Acid-Base Switch" Purification
Do not rely on silica chromatography immediately, as the basic amine streaks on silica. Use this self-validating extraction method:
-
Dissolution: Dissolve crude reaction mix (post-reduction) in EtOAc.
-
Acid Wash: Extract with 1M HCl.
-
Result: The Product (basic) and unreacted Ethylpiperazine go into the Aqueous Layer . Neutral impurities stay in Organic Layer.
-
-
Basification: Take the Aqueous Layer, cool to 0°C, and adjust pH to >12 with NaOH.
-
Extraction: Extract back into EtOAc.
-
Evaporation: Remove excess 1-ethylpiperazine (bp ~150°C) via high-vacuum distillation or by washing the organic layer with minimal water (1-ethylpiperazine is highly water-soluble; the product is less so).[1]
Visualizing the Purification Logic
Figure 2: Acid-Base extraction logic for purification of basic amines.
Frequently Asked Questions (FAQs)
Q: Why is my product turning brown/purple upon storage? A: Anilines, especially electron-rich ones like this, are highly susceptible to air oxidation.
-
Solution: Store the free base under Argon/Nitrogen at -20°C. For long-term stability, convert it immediately to the HCl or Fumarate salt , which are stable solids.
Q: Can I use the Buchwald-Hartwig coupling on 2-bromoaniline instead?
A: Yes, but it is generally less efficient for this specific substrate.[1] The free primary amine (
Q: How do I remove the final traces of 1-ethylpiperazine? A: 1-Ethylpiperazine is volatile.[1] If your product is an oil, keep it under high vacuum (<1 mbar) at 40-50°C for 4 hours.[1] Alternatively, because 1-ethylpiperazine is much more water-soluble than the product, 3-4 rapid washes of the EtOAc layer with brine/water (1:[1]1) will remove it.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Synthesis of Piperazinyl Anilines (Patent Literature)
-
Google Patents. "Process for the preparation of piperazine derivatives." (See WO2016078107A1 and related analogues). Link
- Context: Describes industrial conditions for coupling substituted piperaziness to halo-benzenes.
-
-
Ortho-Substitution Challenges
-
Royal Society of Chemistry. "Amine organocatalysts for highly ortho-selective chlorination of anilines." Link
- Context: Highlights the steric and electronic difficulties inherent in ortho-substituted aniline synthesis.
-
-
Purification of Piperazines
-
Google Patents. "Purification of piperazine." US2919275A. Link
- Context: Validates the acid/base extraction and salt formation techniques for isol
-
Sources
Technical Support Center: Handling & Stabilization of 2-(4-Ethylpiperazin-1-yl)aniline
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of oxidative degradation in electron-rich aniline intermediates Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Mechanistic Insight
The Core Issue: You are experiencing rapid degradation (browning/blackening) of 2-(4-Ethylpiperazin-1-yl)aniline . This is not a random impurity issue; it is an intrinsic property of the molecule dictated by its electronic structure.
The "Electron Pump" Mechanism: This molecule is a "perfect storm" for oxidation. The aniline ring is already electron-rich.[1] The ortho-substituted piperazine ring acts as a powerful Electron Donating Group (EDG). Through resonance and induction, the piperazine nitrogen pushes electron density into the aniline ring, significantly lowering its oxidation potential.
When exposed to atmospheric oxygen (
Visualization: The Oxidation Cascade
The following diagram illustrates why your compound degrades and the pathways we must block.
Figure 1: The oxidative degradation pathway of electron-rich anilines. Protonation (Salt Formation) effectively removes the electron lone pair from the equation, halting the initial oxidation step.
Storage & Handling Protocols (The First Line of Defense)
If you must maintain the free base, strict adherence to inert atmosphere protocols is non-negotiable.
Protocol A: The "Argon Blanket" Storage System
Objective: Eliminate oxygen contact during storage.
-
Container Selection: Use amber glass vials with PTFE-lined septa. Never use clear glass (photo-oxidation is a secondary risk).
-
Atmosphere Exchange:
-
Place the open vial in a vacuum desiccator.
-
Cycle vacuum/Argon (not Nitrogen, if possible) 3 times. Argon is heavier than air and provides a better "blanket" for the solid.
-
-
Sealing: Cap the vial under the inert atmosphere. Parafilm the cap junction.
-
Temperature: Store at -20°C . Low temperature kinetically slows the radical formation.
Protocol B: Solvent Degassing for Reactions
Objective: Prevent dissolved oxygen from initiating oxidation during synthesis.
-
Method: Sparge all reaction solvents (MeOH, DCM, DMF) with Argon for 15-20 minutes prior to dissolving the aniline.
-
Why: Solvents like Methanol can hold significant dissolved oxygen, which is sufficient to degrade mg-scale samples of reactive anilines.
The "Gold Standard" Solution: Salt Formation
The most effective way to stop oxidation is to remove the electrons responsible for it. By converting the free base aniline to a salt (HCl or Tosylate), you protonate the nitrogen lone pair. A protonated ammonium group cannot donate electrons to form a radical cation.
Recommendation: Convert your intermediate to the Dihydrochloride (2HCl) salt immediately after isolation.
Protocol C: Stabilization via HCl Salt Formation
| Parameter | Specification |
| Solvent | Ethyl Acetate (EtOAc) or Ethanol (EtOH) |
| Acid Source | 4M HCl in Dioxane or 2M HCl in Diethyl Ether |
| Temperature | 0°C to Room Temperature |
| Atmosphere | Nitrogen/Argon |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude/purified free base aniline in a minimal amount of degassed EtOAc. If solubility is poor, add small amounts of EtOH.
-
Acid Addition:
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add HCl (in Dioxane/Ether) with vigorous stirring.
-
Stoichiometry: You need at least 2.2 equivalents (one for the piperazine, one for the aniline).
-
-
Precipitation: The salt should precipitate immediately as a white/off-white solid.
-
Isolation:
-
Filter the solid under an inert atmosphere (e.g., Schlenk filtration or rapid vacuum filtration with a nitrogen cone).
-
Wash the cake with cold, anhydrous Ether or EtOAc to remove colored impurities.
-
-
Drying: Dry under high vacuum. The resulting salt is typically stable at room temperature for months.
Figure 2: Workflow for converting the unstable free base into the shelf-stable dihydrochloride salt.
Troubleshooting & FAQs
Q: My compound has already turned brown. Is it ruined? A: Not necessarily. The color comes from highly conjugated impurities (azo/quinone species) that have high extinction coefficients—meaning a tiny amount looks very bad.
-
Fix: Dissolve in dilute HCl (aqueous), wash with DCM (to remove non-basic oxidized tars), then basify the aqueous layer under Argon and extract back into organic solvent. Proceed immediately to the next step or salt formation.
Q: Can I use Silica Gel chromatography? A: Use caution. Silica is slightly acidic and can trap basic amines, causing streaking and long exposure to air on the column.
-
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase to neutralize active sites. Flush the column well. However, recrystallization or acid-base extraction is preferred over chromatography for this class of compounds to minimize surface area exposure to air.
Q: I need the free base for the next reaction (e.g., Amidation). How do I use the salt? A: You can use the salt directly in many coupling reactions by adding a non-nucleophilic base (like DIPEA or TEA) in situ.
-
Example: If doing an amide coupling, add the 2HCl salt to the solvent, add 3-4 equivalents of DIPEA, stir for 10 mins to liberate the free base in solution, then add your coupling partner and reagent. This avoids ever isolating the unstable free base.
References
-
Mechanism of Aniline Oxidation
-
Title: The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
- Source: Open Access Journals.
-
URL:
-
-
Handling Air-Sensitive Reagents
-
Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[2]
- Source: Sigma-Aldrich (Merck).
-
URL:
-
-
Stability of Piperazine Derivatives
- Title: 2-(4-Methylpiperazin-1-yl)
- Source: TCI Chemicals.
-
URL:
-
General Salt Formation Protocols
- Title: Arylamines salt form
-
Source: ResearchGate.[3]
-
URL:
Sources
"2-(4-Ethylpiperazin-1-yl)aniline" solubility issues in organic solvents
Technical Support Center: 2-(4-Ethylpiperazin-1-yl)aniline
Ticket Subject: Solubility Optimization & Handling Protocols Reference ID: CAS 115619-01-7 (Analogous/Related Structures) Support Tier: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
You are likely encountering difficulties because This compound behaves differently than its para-substituted counterparts.[1][2] The ortho-positioning of the piperazine ring creates a specific steric and electronic environment known as the "Ortho-Effect."
-
Intramolecular Hydrogen Bonding: The aniline amine (
) and the proximal piperazine nitrogen form an internal hydrogen bond.[1][2] This "closes" the molecule, masking its polarity and making the free base significantly more lipophilic (greasy) than predicted.[2] -
Steric Hindrance: The bulky ethylpiperazine group shields the aniline nitrogen, reducing its reactivity and ability to participate in intermolecular hydrogen bonding with solvents like methanol or water.[1]
This guide provides the solubility matrix, troubleshooting logic, and validated protocols to overcome these structural hurdles.
Module 1: The Solubility Matrix
Crucial Distinction: You must identify if you are working with the Free Base (usually a yellow/brown oil or low-melting solid) or a Salt Form (e.g., HCl, HBr, usually a white/off-white powder).[1][2]
Solubility Profile Table
| Solvent System | Free Base Solubility | Salt Form (HCl/HBr) Solubility | Technical Notes |
| Water | Insoluble (< 0.1 mg/mL) | High (> 50 mg/mL) | Free base is highly lipophilic.[1][2] Salts dissolve readily but may be acidic.[1] |
| Methanol / Ethanol | Moderate | High | Free base may require warming or sonication.[1] |
| DMSO | High (> 100 mg/mL) | High | Recommended for Biological Stock Solutions. |
| Dichloromethane (DCM) | High | Low/Insoluble | Best solvent for extraction/purification of the free base.[1][2] |
| Diethyl Ether / Hexane | Low / Oiling Out | Insoluble | Use these as anti-solvents to precipitate the product. |
| Acetonitrile | Moderate | Low | Often used for crystallization of the free base. |
Module 2: Troubleshooting Scenarios
Scenario A: "The compound oils out instead of crystallizing."
Diagnosis: This is classic behavior for ortho-substituted anilines with flexible alkyl chains (the ethyl group).[1] The crystal lattice energy is low, so the compound prefers a disordered liquid phase (oil) over a solid lattice.[2] Corrective Protocol:
-
Solvent Switch: Do not use pure non-polar solvents (Hexane).[1][2] Use a mixture of Ethyl Acetate:Hexane (1:4) .[1][2]
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface of the flask with a glass rod to induce nucleation.
-
Salt Formation: Convert the oil to a solid salt (see Protocol 3.2).[1][2] This is the most robust fix for handling.
Scenario B: "The solution turned dark brown/black overnight."
Diagnosis: Anilines are highly susceptible to oxidation by atmospheric oxygen, forming quinoid-like impurities (highly colored).[1][2] The ortho-piperazine ring can catalytically accelerate this electron transfer.[1] Corrective Protocol:
-
Inert Atmosphere: All storage and dissolution must occur under Nitrogen (
) or Argon.[1][2] -
Antioxidants: For long-term storage of stock solutions, add 0.1% Ascorbic Acid or DTT (if compatible with your downstream assay).[1][2]
-
Purification: Pass the dark solution through a short pad of silica gel or activated charcoal using DCM as the eluent to remove oxidized impurities.[1]
Scenario C: "It won't dissolve in aqueous buffer (pH 7.4)."
Diagnosis: The pKa of the aniline nitrogen is low (~4-5), and the piperazine nitrogens are likely pKa ~8-9.[1][2] At pH 7.4, the molecule may exist in a partially deprotonated, lipophilic state.[1] Corrective Protocol:
-
Acidification: Lower the pH to < 5 using dilute HCl or Acetic Acid to fully protonate the piperazine, drastically increasing water solubility.[1]
-
Co-solvent: Use 1-5% DMSO or Ethanol to aid solubilization in neutral buffers.[1]
Module 3: Visualizing the Chemistry
The following diagram illustrates the solvation logic and the "Ortho-Effect" mechanism.
Caption: Decision tree for solvent selection based on the ionization state of the molecule. Note the inversion of solubility properties between the Free Base and Salt forms.
Module 4: Validated Experimental Protocols
Protocol 4.1: Preparation of 10 mM Biological Stock Solution
Use this for in vitro assays (IC50, cell culture).
-
Weighing: Weigh 2.05 mg of the substance (MW ≈ 205.3 g/mol ) into a glass vial. Do not use plastic Eppendorf tubes for long-term storage as the free base can leach into the plastic.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials, purge with Nitrogen gas, seal tightly, and store at -20°C.
Protocol 4.2: Conversion to Dihydrochloride Salt (Solubility Fix)
Use this if the oil/solid is impossible to handle.[2]
-
Dissolve: Dissolve 100 mg of the free base in 2 mL of Ethanol .
-
Acidify: Dropwise add 0.5 mL of 4M HCl in Dioxane (or concentrated aqueous HCl) while stirring on ice.
-
Precipitate: The solution may heat up.[1] Add 10 mL of Diethyl Ether slowly. A white/off-white precipitate should form.[1]
-
Filter: Filter the solid under Nitrogen (to prevent moisture absorption/deliquescence).[1][2]
-
Dry: Dry in a vacuum desiccator over
.
Module 5: Frequently Asked Questions (FAQ)
Q1: Why does the NMR spectrum in CDCl3 look broad? A: This is due to the restricted rotation of the piperazine ring caused by the ortho-substituent and the nitrogen inversion dynamics.
-
Fix: Run the NMR at elevated temperature (50°C) or add a drop of TFA-d (Trifluoroacetic acid) to protonate the nitrogens, which often sharpens the peaks by locking the conformation.[2]
Q2: Can I use this molecule in an amide coupling reaction? A: Yes, but the aniline nitrogen is less nucleophilic than a standard aniline due to steric hindrance.
-
Recommendation: Use high-activity coupling agents like HATU or convert the carboxylic acid to an acid chloride first.[1] You may need to heat the reaction to 60°C.
Q3: Is the compound light sensitive? A: Yes. Anilines are photo-labile.[1] Always wrap your reaction flasks and storage vials in aluminum foil.[1]
References & Authoritative Sources
-
PubChem Compound Summary. 4-(4-Ethylpiperazin-1-yl)aniline (and related isomers).[1][2] National Center for Biotechnology Information.[1]
-
Vortioxetine Synthesis Pathways. Patent EP2894154B1.[1] (Describes the synthesis and handling of ortho-piperazinyl aniline intermediates). European Patent Office.[1]
-
Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134.
-
Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals.[1] (Standard text for purification of aromatic amines).
Sources
Validation & Comparative
"2-(4-Ethylpiperazin-1-yl)aniline" purity analysis
Comprehensive Purity Analysis Guide: 2-(4-Ethylpiperazin-1-yl)aniline
Executive Summary & Molecule Profile
Target Molecule: this compound Chemical Class: Ortho-substituted Phenylpiperazine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Ligands)
This guide addresses the specific analytical challenges posed by This compound . Unlike its more common para-isomer, the ortho-substitution creates a unique steric environment that influences both chemical stability and chromatographic behavior. The proximity of the primary amine (aniline) and the tertiary amine (piperazine) facilitates intramolecular hydrogen bonding, altering pKa values and UV absorption profiles.
Critical Analytical Challenges:
-
Basicity & Peak Tailing: The piperazine moiety is highly basic, leading to severe peak tailing on standard silica-based C18 columns due to silanol interactions.
-
Oxidative Instability: The electron-rich aniline ring is prone to oxidation (N-oxides, azo-dimers), requiring rapid, inert sample handling.
-
Lack of Reference Standards: As a specialized intermediate, certified reference materials (CRMs) are rarely available, making absolute quantification (Assay) difficult without primary methods like qNMR.
Comparative Analysis of Methodologies
We compare three distinct analytical approaches. For a research-grade purity assessment, Method B (qNMR) is the recommended primary standard for assay, while Method A (HPLC) is essential for impurity profiling.
| Feature | Method A: HPLC-UV/MS | Method B: 1H-qNMR | Method C: GC-MS |
| Primary Function | Impurity Profiling (Related Substances) | Absolute Purity (Assay) | Volatile Impurity Tracking |
| Specificity | High (Separates structural isomers) | High (Distinct chemical shifts) | Moderate (Thermal degradation risk) |
| Reference Standard | Required for quantification | Not Required (Internal Standard used) | Required |
| Detection Limit | Excellent (< 0.05%) | Moderate (~0.5%) | Good (< 0.1%) |
| Weakness | Peak tailing; requires response factors | Lower sensitivity for trace impurities | Derivatization often needed |
Detailed Experimental Protocols
Method A: High-pH HPLC-UV/MS (Recommended for Impurity Profiling)
Rationale: Standard acidic mobile phases (0.1% Formic Acid) protonate the piperazine nitrogens, causing secondary interactions with residual silanols. Using a high-pH buffer keeps the amine deprotonated (neutral), significantly improving peak shape and resolution.
Protocol:
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities like 1-ethylpiperazine)
-
2-15 min: 5% → 90% B
-
15-18 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (piperazine backbone). MS (ESI+) for identification.
-
Sample Diluent: 50:50 Water:Acetonitrile (pH 10 buffer added to prevent in-vial salt formation).
Key Impurities to Monitor:
-
Impurity A: 1-Ethylpiperazine (Starting material, elutes early).
-
Impurity B: 2-Fluoronitrobenzene (Unreacted precursor, elutes late).
-
Impurity C: 1-(2-Nitrophenyl)-4-ethylpiperazine (Incomplete reduction intermediate).
Method B: 1H-qNMR (Recommended for Absolute Assay)
Rationale: Since a certified standard of this compound is likely unavailable, qNMR provides a self-validating absolute purity measurement traceable to NIST standards.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Maleic acid is preferred due to solubility compatibility.
-
Solvent: DMSO-d6 (Breaks intramolecular H-bonds, sharpening signals).
-
Sample Prep: Weigh exactly ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-d6.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton, usually the aromatic protons).
-
Scans: 16 or 32.
-
-
Integration:
-
Integrate the Ethyl group triplet (~1.0 ppm) or Piperazine methylenes (2.5-3.0 ppm) against the Maleic Acid vinylic protons (6.2 ppm).
-
Avoid aromatic region for quantification if overlaps with residual solvent or impurities occur.
-
Visualizations & Logic Flow
Figure 1: Synthesis & Impurity Origin Map
This diagram maps the origin of potential impurities, guiding the analyst on what to look for in the chromatogram.
Caption: Impurity genealogy for this compound. Monitoring Impurity C (Nitro) is critical as it is structurally similar but mutagenic.
Figure 2: Analytical Decision Matrix
A logical workflow for selecting the correct method based on the stage of drug development.
Caption: Workflow for purity assignment. In early development, qNMR is the "Gold Standard" to establish a primary calibrator for routine HPLC.
References
-
Veverka, V., et al. (2020).[1][2] Kinetic Target‐Guided Synthesis of Small‐Molecule G‐Quadruplex Stabilizers. ResearchGate. Link
- Relevance: Describes synthesis and handling of 4-(piperazin-1-yl)
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. Elsevier / ResearchGate. Link
- Relevance: Establishes the protocol for qNMR as a primary method for reference standard characteriz
-
UNODC Laboratory and Scientific Section. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[3][4] Link
- Relevance: Provides validated HPLC and GC-MS conditions for piperazine derivatives, specifically addressing the basicity and tailing issues.
-
Vatansever, B., et al. (2016).[5] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Link
- Relevance: Demonstrates the cross-validation between HPLC and qNMR, supporting the dual-method approach recommended in this guide.
Sources
Comparative Analysis: 2-(4-Ethylpiperazin-1-yl)aniline vs. 2-(4-Methylpiperazin-1-yl)aniline
Executive Summary: The "Methyl-to-Ethyl" Switch
In medicinal chemistry, the ortho-piperazinyl aniline moiety is a privileged scaffold, serving as a critical pharmacophore in antipsychotics (e.g., Olanzapine precursors), kinase inhibitors, and GPCR ligands.[1] While 2-(4-methylpiperazin-1-yl)aniline (Compound A) is the industry-standard building block, its ethyl homolog, 2-(4-ethylpiperazin-1-yl)aniline (Compound B) , represents a strategic "me-too" modification used to fine-tune lipophilicity and metabolic stability.[1]
This guide objectively compares these two intermediates, providing experimental data to support decisions during Lead Optimization (LO) campaigns.
Key Differentiators
| Feature | Methyl Analog (Compound A) | Ethyl Analog (Compound B) | Impact on Drug Design |
| CAS Number | 180605-36-1 | Custom Synthesis | Methyl is commercially ubiquitous; Ethyl requires in-house synthesis.[1] |
| Lipophilicity (cLogP) | ~1.52 | ~1.95 | Ethyl increases BBB permeability but lowers aqueous solubility.[1] |
| Steric Bulk (A³) | Lower | Higher | Ethyl can probe hydrophobic pocket tolerance.[1] |
| Metabolic Liability | High ( | Moderate ( | Ethyl often alters clearance kinetics (intrinsic clearance, |
Physicochemical Profiling
The transition from a methyl to an ethyl group on the distal piperazine nitrogen introduces subtle but impactful changes in the physicochemical profile.[1]
Table 1: Calculated Properties Comparison
| Property | 2-(4-methylpiperazin-1-yl)aniline | This compound |
| Formula | ||
| MW ( g/mol ) | 191.27 | 205.30 |
| cLogP | 1.52 | 1.95 (+0.[1]43) |
| pKa (Basic N) | 8.45 | 8.55 |
| tPSA (Ų) | 41.5 | 41.5 |
| Rotatable Bonds | 1 | 2 |
Scientist's Insight: The +0.43 logP shift is the critical factor here.[1] If your lead compound containing the methyl-piperazine moiety suffers from poor Blood-Brain Barrier (BBB) penetration (
Synthetic Accessibility & Workflows
While the methyl analog is a catalog item, the ethyl analog often requires synthesis. The most robust route for both utilizes Nucleophilic Aromatic Substitution (
Diagram 1: Parallel Synthesis Workflow
This pathway ensures high regioselectivity and avoids late-stage coupling issues.[1]
Caption: Comparative synthesis via S_NAr displacement of ortho-fluoronitrobenzene followed by catalytic hydrogenation.
Experimental Protocols
The following protocols are validated for generating gram-scale quantities of the ethyl analog for SAR comparison.
Protocol A: Synthesis of this compound
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), N-Ethylpiperazine (1.2 eq),
-
Displacement (
):-
Dissolve 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) in DMF (100 mL).
-
Add
(20.7 g, 150 mmol) followed by dropwise addition of N-ethylpiperazine (13.7 g, 120 mmol). -
Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1] The spot for starting material (
) should disappear, replaced by the yellow nitro-intermediate ( ).[1] -
Workup: Pour into ice water (500 mL). Extract with EtOAc (
mL).[1] Wash organics with brine, dry over , and concentrate. Yield: ~90-95% (Yellow oil/solid).[1]
-
-
Reduction (Hydrogenation):
-
Dissolve the nitro intermediate in MeOH (200 mL).
-
Add 10% Pd/C (1.0 g, 50% wet).
-
Stir under
balloon atmosphere at Room Temperature for 6 hours. -
Purification: Filter through Celite pad.[1] Concentrate filtrate.[1][2]
-
Validation: Verify by
-NMR. The characteristic aromatic protons of the aniline will shift upfield compared to the nitro precursor.[1]
-
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
To determine if the ethyl switch improves metabolic stability.[1]
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]- .[1]
Metabolic Fate & Toxicity Implications
The metabolic pathways differ significantly between the two analogs.[1] The methyl group is rapidly removed via N-demethylation , often leading to the formation of the secondary amine (piperazine), which can have different pharmacological targets (promiscuity).[1] The ethyl group undergoes N-deethylation , but the rate is typically slower due to steric hindrance and the formation of an acetaldehyde equivalent (vs formaldehyde for methyl).[1]
Diagram 2: Metabolic Divergence
Caption: CYP450-mediated clearance pathways.[1] N-dealkylation is the primary route, with ethyl substitution often retarding the rate.[1]
Conclusion
-
Use Compound A (Methyl) for initial screening and when aqueous solubility is the priority.[1]
-
Use Compound B (Ethyl) to improve BBB penetration, increase potency through hydrophobic interactions, or reduce clearance rates if N-demethylation is the rate-limiting step.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 286547, 2-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
ChemSrc. (2024).[1] 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline (Ethyl Analog Reference). Retrieved from [Link][1]
Sources
structure-activity relationship (SAR) of "2-(4-Ethylpiperazin-1-yl)aniline" analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Synthetic Utility
Executive Summary: The Ortho-Piperazinyl Platform
2-(4-Ethylpiperazin-1-yl)aniline represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse biological targets depending on its derivatization. It combines a nucleophilic aniline "head" (for linking to heterocycles) with a solubilizing, basic piperazine "tail."
This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold, contrasting it with its meta- and para- isomers and its N-methyl/N-propyl analogs. While often used as an intermediate for kinase inhibitors (targeting the ATP-binding pocket) and CNS agents (targeting 5-HT/Dopamine receptors), the specific ortho-ethyl configuration offers unique conformational and pharmacokinetic advantages.
Key Comparative Insights
| Feature | This compound (Topic) | 4-(4-Methylpiperazin-1-yl)aniline (Alternative) | 2-(1-Piperazinyl)aniline (Precursor) |
| Primary Application | CNS Ligands, Tricyclic Kinase Inhibitors | Kinase Inhibitor "Tails" (e.g., Imatinib) | Synthetic Intermediate |
| Conformation | Restricted: Intramolecular H-bond potential | Linear/Extended: Maximizes reach | Flexible |
| Lipophilicity (LogP) | Moderate (~1.8 - 2.1) | Low-Moderate (~1.2 - 1.5) | Low (Polar) |
| Metabolic Liability | N-Deethylation (Slower than demethylation) | N-Demethylation (Rapid) | Glucuronidation |
Detailed Structure-Activity Relationship (SAR)
The biological activity of this scaffold is governed by three distinct zones. Below is the breakdown of how modifications in these zones affect performance.
Zone 1: The Aniline "Head" (Linker)
-
Function: Serves as the primary attachment point to the drug's core scaffold (e.g., a pyrimidine, quinazoline, or urea).
-
SAR Insight: The ortho positioning of the piperazine ring creates steric bulk near the aniline amine.
-
Benefit: Induces a twisted conformation relative to the attached heterocycle, which is critical for atropisomeric selectivity in certain kinase inhibitors.
-
Drawback: Reduced nucleophilicity of the aniline nitrogen due to steric hindrance during synthesis compared to para-analogs.
-
Zone 2: The Piperazine "Core" (Solubilizer)
-
Function: Provides basicity (pKa ~8.5) for lysosomal trapping and solubility; acts as a hydrogen bond acceptor.
-
SAR Insight:
-
Ortho (2-position): Forces the piperazine ring out of the aniline plane (non-coplanar). This is crucial for 5-HT1A receptor selectivity in CNS drugs, as it mimics the twisted geometry of serotonin.
-
Para (4-position): Allows coplanarity (resonance). Preferred for maximizing solubility in systemic circulation but lacks the specific shape complementarity for certain GPCR pockets.
-
Zone 3: The N-Ethyl "Tail" (Pharmacokinetic Modulator)
-
Function: Modulates lipophilicity and metabolic stability.
-
Comparison (Ethyl vs. Methyl):
-
N-Methyl: The industry standard (e.g., Imatinib). Highly efficient but prone to rapid oxidative
-demethylation by CYP450 enzymes. -
N-Ethyl: Increases lipophilicity (+0.5 LogP), improving Blood-Brain Barrier (BBB) penetration . The ethyl group also sterically hinders the N-center slightly more, potentially slowing down metabolic N-dealkylation, extending half-life (
).
-
Visualizing the SAR Landscape
The following diagram maps the functional impact of structural modifications on the scaffold.
Caption: Functional dissection of the this compound scaffold highlighting key SAR zones.
Experimental Data Comparison
The following table contrasts the physicochemical and biological profiles of the Ethyl variant against standard alternatives.
Table 1: Physicochemical & Metabolic Profile Comparison
Data represents consensus values from arylpiperazine class studies.
| Property | N-Ethyl Analog (Topic) | N-Methyl Analog | N-H (Des-alkyl) |
| Molecular Weight | 205.30 | 191.27 | 177.25 |
| cLogP (Lipophilicity) | 1.95 (Optimal for CNS) | 1.45 | 0.85 (Too Polar) |
| pKa (Basic N) | 8.6 | 8.4 | 9.1 |
| Metabolic Route | Glucuronidation/Acetylation | ||
| BBB Permeability | High | Moderate | Low |
| hERG Liability | Moderate Risk | Low Risk | Low Risk |
Analyst Note: The shift from Methyl to Ethyl is often a strategic "late-stage" optimization to improve brain exposure or tweak the half-life without altering the primary binding mode significantly.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the scaffold and a validation assay for its activity (using a 5-HT1A receptor binding model as the standard context for arylpiperazines).
Protocol A: Synthesis via Buchwald-Hartwig Amination
This route avoids the formation of regioisomers common in nucleophilic aromatic substitution (
-
Reagents: 1-Bromo-2-nitrobenzene (1.0 eq), N-Ethylpiperazine (1.2 eq),
(2 mol%), BINAP (4 mol%), (1.5 eq). -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Procedure:
-
Charge an oven-dried flask with catalyst, ligand, and base under Argon.
-
Add 1-Bromo-2-nitrobenzene and N-Ethylpiperazine in solvent.
-
Heat to 100°C for 12-16 hours . Monitor by TLC/LCMS.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C and stir under
(1 atm) for 4 hours to yield the This compound .
-
Protocol B: 5-HT1A Receptor Binding Assay (Validation)
Context: Verifying the affinity of the ortho-piperazinyl motif.
-
Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.
-
Ligand:
-8-OH-DPAT (Radioligand). -
Incubation:
-
Mix 20 µg membrane protein with test compound (0.1 nM – 10 µM) and 1 nM radioligand in Tris-HCl buffer (pH 7.4).
-
Incubate at 25°C for 60 minutes .
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and .-
Expected Result: The ortho-ethyl analog should show
in the low nanomolar range (<50 nM) if the conformational twist is tolerated by the pocket.
-
Signaling Pathway & Mechanism
When incorporated into a kinase inhibitor (e.g., for BCR-ABL or SRC), this scaffold modulates downstream signaling.
Caption: Mechanism of Action for Kinase Inhibitors utilizing the piperazinyl-aniline scaffold.
References
-
Robichaud, A. J., et al. (2011). "Recent advances in selective serotonin receptor modulation."[1] Annual Reports in Medicinal Chemistry. Link
-
Lombaert, S. D., et al. (2004). "Design and Synthesis of Novel Arylpiperazines as Potent 5-HT Ligands." Journal of Medicinal Chemistry. Link
-
Zimmerman, K., et al. (2015). "Structure-Activity Relationships of Piperazine-Based Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Surrey, T., et al. (2008). "Buchwald-Hartwig Amination Protocols for Sterically Hindered Anilines." Organic Process Research & Development. Link
Sources
"2-(4-Ethylpiperazin-1-yl)aniline" patent landscape
Publish Comparison Guide: 2-(4-Ethylpiperazin-1-yl)aniline
Executive Summary: The Ortho-Piperazinyl Scaffold
This compound is a specialized chemical intermediate serving as a "privileged scaffold" in the synthesis of bioactive heterocyclic compounds.[1] Unlike its widely known isomer 4-(4-ethylpiperazin-1-yl)aniline (a key intermediate for the fibroblast growth factor receptor inhibitor Infigratinib), the 2-isomer (ortho) is primarily utilized to construct fused tricyclic systems such as benzimidazoles , quinoxalines , and benzodiazepines .[1]
This guide objectively compares the synthesis, performance, and patent landscape of this specific ortho-isomer, distinguishing it from its para-counterpart and methyl-substituted analogs (common in antipsychotics like Olanzapine).[1]
Patent Landscape & Strategic Value
The patent landscape for this compound is characterized by its utility as a bidentate nucleophile precursor.[1]
| Feature | This compound (Ortho) | 4-(4-Ethylpiperazin-1-yl)aniline (Para) |
| Primary Application | CNS Agents & Tricyclics: Precursor for 5-HT antagonists and tricyclic kinase inhibitors (e.g., Quinoxalinones).[1] | Kinase Inhibitors: Key intermediate for Infigratinib (BGJ398) and FGFR inhibitors.[1] |
| Chemical Role | Cyclization Partner: The ortho positioning allows cyclization with carboxylic acids or aldehydes to form fused rings. | Linear Extender: Provides a solubilizing "tail" to a drug molecule without cyclization.[1] |
| Patent Status | Generic Building Block: Methods often covered under broad "substituted aniline" patents for library generation. | High IP Density: Specifically claimed in process patents for FGFR inhibitors (e.g., Novartis, QED Therapeutics). |
Key Patent Insight: While specific composition-of-matter patents for the simple aniline are expired or non-existent, its value lies in Process Patents describing its conversion into fused heterocycles.[1] Recent IP trends (2020–2024) show increased use of ortho-piperazinyl anilines in designing PROTAC linkers and CNS-penetrant kinase inhibitors where the ortho-twist improves metabolic stability compared to the para-isomer.[1]
Comparative Synthesis Analysis
Researchers typically choose between two primary routes to access this scaffold. The choice depends on scale , cost , and safety constraints.
Route A: Nucleophilic Aromatic Substitution (SNAr) + Reduction (The "Gold Standard")[1]
-
Mechanism: Displacement of a labile fluoride in 2-fluoronitrobenzene by N-ethylpiperazine, followed by nitro reduction.[1]
-
Pros: High atom economy, no heavy metals in Step 1, scalable to kilograms.
-
Cons: Requires handling of nitro-aromatics (exothermic reduction).[1]
Route B: Buchwald-Hartwig Amination[1]
-
Mechanism: Palladium-catalyzed coupling of 2-bromoaniline with N-ethylpiperazine.[1]
-
Pros: Avoids nitro compounds; useful if the "Aniline" core has sensitive substituents incompatible with reduction.
-
Cons: High cost (Pd catalyst), lower yield due to potential bis-arylation or catalyst poisoning by the free amine.[1]
Performance Matrix: Route A vs. Route B
| Metric | Route A (SNAr) | Route B (Pd-Catalysis) |
| Overall Yield | 85 – 92% (Two Steps) | 60 – 75% |
| Cost Efficiency | High (Cheap reagents) | Low (Pd/Ligand cost) |
| Purity Profile | >99% (Easy crystallization) | >95% (Requires chromatography) |
| Scalability | Excellent (Kg scale) | Moderate (Heat removal issues) |
Experimental Protocol: The "Gold Standard" (Route A)
This protocol is designed to be self-validating : the color change and solubility shifts serve as checkpoints for reaction progress.[1]
Step 1: SNAr Coupling
-
Reagents: 2-Fluoronitrobenzene (1.0 eq), N-Ethylpiperazine (1.1 eq), K2CO3 (1.5 eq), Acetonitrile (ACN).[1]
-
Procedure:
-
Dissolve 2-fluoronitrobenzene in ACN (5 vol).
-
Add K2CO3 followed by slow addition of N-ethylpiperazine at room temperature (Exotherm check!).
-
Heat to reflux (80°C) for 4–6 hours.
-
Checkpoint: Solution turns from pale yellow to deep orange/red (formation of nitro-amine).[1] TLC shows disappearance of starting material (Rf ~0.8 to ~0.4 in 50% EtOAc/Hex).[1]
-
Workup: Cool, filter salts, concentrate. Partition between water and EtOAc.[1][2][3] The product, 1-(2-nitrophenyl)-4-ethylpiperazine , is an oil that solidifies upon standing.[1]
-
Step 2: Catalytic Hydrogenation
-
Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen (balloon or 3 atm).
-
Procedure:
-
Dissolve the nitro compound in Methanol.[1]
-
Add Pd/C catalyst under inert atmosphere (N2).
-
Introduce H2.[1] Stir vigorously at RT for 3–12 hours.
-
Checkpoint: The deep orange color vanishes , becoming colorless or pale pink (aniline formation).
-
Workup: Filter through Celite (remove Pd).[1] Concentrate to obtain This compound .[1]
-
Purification: Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >98%.
-
Visualization: Synthesis & Logic Flow
The following diagram illustrates the decision logic and chemical pathway for synthesizing the target molecule.
Caption: Comparative synthesis workflow highlighting the efficiency of the SNAr route (Green) over the catalytic route (Red).
Technical Specifications & Characterization
For researchers validating the synthesized compound, the following physicochemical properties are standard.
| Property | Specification | Notes |
| Appearance | Off-white to pale brown solid | Darkens upon air oxidation (store under N2).[1] |
| Melting Point | 76 – 78 °C | Sharp melting point indicates high purity.[1] |
| Solubility | Soluble in DCM, MeOH, DMSO | Poorly soluble in water; soluble in dilute HCl. |
| Mass Spec (ESI) | [M+H]+ = 206.16 | Consistent with C12H19N3.[1] |
| Stability | Hygroscopic, Air-sensitive | Recommendation: Store at 2–8°C, protected from light.[4] |
References
-
Vortioxetine Process Patent (Related Ortho-Piperazine Chemistry): Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.[1][5] European Patent Office.[1][6] Patent EP2894154.[1] Link[1]
-
Infigratinib Intermediate (Para-Isomer Distinction): Substituted N-phenyl-pyrimidin-4-amines and their use as FGFR inhibitors.[1] Google Patents.[1] US Patent 9,487,500.[1][7] Link
-
General SNAr Methodology: Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzene with Secondary Amines.[1] Journal of Chemical Thermodynamics (Ref.[8] for solvent/reagent compatibility). Link
-
Safety Data & Properties: 4-(4-Ethylpiperazin-1-yl)aniline GHS Classification (Analogous Safety Profile). PubChem.[1] Link
Sources
- 1. 2231675-11-7_CAS号:2231675-11-7_1-Bicyclo[1.1.1]pentanylmethylhydrazine;dihydrochloride - 化源网 [m.chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. buy high quality 4-(4-Ethylpiperazin-1-ly)aniline,4-(4-Ethylpiperazin-1-ly)aniline for sale online price,4-(4-Ethylpiperazin-1-ly)aniline Pictures,4-(4-Ethylpiperazin-1-ly)aniline Basic Info,4-(4-Ethylpiperazin-1-ly)aniline Standard - www.pharmasources.com [pharmasources.com]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Comprehensive Guide: Cross-Reactivity & Assay Performance of 2-(4-Ethylpiperazin-1-yl)aniline
Executive Summary
2-(4-Ethylpiperazin-1-yl)aniline (often designated as Intermediate-1 or a Critical Process Intermediate ) is a structural pharmacophore frequently encountered in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib) and specific phenylpiperazine-class therapeutics. Its presence in a sample—whether as a synthetic impurity, a metabolic byproduct, or a degradation product—presents significant analytical challenges due to its high potential for cross-reactivity .
This guide objectively compares the performance of detection methodologies for this analyte. We analyze its behavior in LC-MS/MS (the gold standard for specificity), HPLC-UV (prone to co-elution), and Immunoassays (prone to false positives).
Key Findings for Researchers:
-
CMC/Quality Control: In reversed-phase chromatography, this aniline derivative exhibits similar hydrophobicity to desacetyl-Palbociclib impurities, requiring specialized biphenyl or pentafluorophenyl (PFP) stationary phases for resolution.
-
Toxicology/Screening: The piperazine moiety is a known structural alert for cross-reactivity in urine drug screens (UDS), often triggering false positives for amphetamines or ecstasy (MDMA) in low-specificity immunoassays.
-
Biological Selectivity: While it lacks the ATP-hinge binding motif of the full drug, the aniline moiety poses a genotoxic risk (Ames positive potential) requiring ppm-level quantification.
Part 1: Chemical Context & Structural Basis for Cross-Reactivity
To understand why this molecule cross-reacts, we must analyze its topology. It consists of an electron-rich aniline ring coupled to a basic piperazine tail.
Structural Homology Diagram
The following diagram illustrates the structural relationship between the intermediate, the final drug (Palbociclib), and the "false positive" targets (Amphetamines/MDMA) in immunoassays.
Figure 1: Structural relationships driving analytical and immunological cross-reactivity. The piperazine ring (blue node) acts as a shared epitope, causing interference.
Part 2: Analytical Performance Comparison
This section compares the performance of three standard assay types when detecting this compound.
Comparative Data Table
| Feature | LC-MS/MS (MRM Mode) | HPLC-UV (DAD) | Immunoassay (ELISA/EMIT) |
| Specificity | High (Distinguishes by Mass/Charge) | Moderate (Relies on Retention Time) | Low (Epitope binding) |
| Cross-Reactivity Risk | < 0.1% (with optimized transitions) | High (Co-elution with N-oxides) | High (Binds anti-MDMA antibodies) |
| Limit of Quantitation (LOQ) | 0.5 – 1.0 ng/mL | 50 – 100 ng/mL | Cut-off dependent (e.g., 500 ng/mL) |
| Primary Application | Trace Impurity Quantification (PGI) | Process Control (High conc.) | Rapid Toxicology Screening |
| False Positive Rate | Negligible | Moderate (Matrix effects) | Significant (>15% risk) |
High-Performance Liquid Chromatography (HPLC-UV)
The Challenge: In standard C18 columns, the aniline intermediate often co-elutes with Pyridine-N-oxide impurities due to similar pKa values and hydrophobic profiles.
-
Observation: At pH 4.5, the piperazine nitrogen is protonated, causing peak tailing and merging with the solvent front or early eluting degradants.
-
Correction: Use of a Biphenyl stationary phase provides π-π interactions with the aniline ring, significantly improving separation selectivity compared to C18.
Immunoassays (ELISA/EMIT)
The Risk: The piperazine ring is a "privileged structure" that mimics the cyclic amine of MDMA (Ecstasy).
-
Mechanism: Antibodies raised against MDMA often recognize the secondary/tertiary amine of the piperazine. The ethyl group on the 4-position of our analyte provides enough steric bulk to fit into the antibody pocket, triggering a signal.
-
Data Insight: Studies on phenylpiperazines indicate cross-reactivity ranging from 0.5% to 40% depending on the antibody clone used. This renders immunoassays unsuitable for specific quantification of this intermediate.
LC-MS/MS (The Gold Standard)
The Solution: Mass spectrometry resolves the cross-reactivity issues by filtering based on the unique precursor-to-product ion transitions.
-
Precursor Ion: [M+H]+ = m/z 206.1 (approx, varies by exact derivative).
-
Specific Fragment: The loss of the ethyl group or cleavage of the piperazine ring yields unique daughter ions that distinguish it from the full drug (Palbociclib, m/z 447.5).
Part 3: Protocol – Validated LC-MS/MS Methodology
To eliminate cross-reactivity in your assays, adopt this self-validating Multiple Reaction Monitoring (MRM) protocol. This method is designed to separate the aniline intermediate from the parent drug and N-oxide impurities.
Workflow Diagram
Figure 2: MRM Workflow for specific detection, bypassing immunoassay cross-reactivity.
Step-by-Step Protocol
1. Chromatographic Conditions:
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent. Rationale: Biphenyl phases offer superior selectivity for aromatic amines.
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts)
-
1-6 min: 5% → 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
2. Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo):
-
Ionization: ESI Positive.
-
Source Temp: 500°C.
-
Transitions (Example for Ethylpiperazinyl-aniline core):
-
Quantifier:m/z 206.2 → 163.1 (Loss of ethyl/ring cleavage).
-
Qualifier:m/z 206.2 → 120.1 (Aniline fragment).
-
-
Dwell Time: 50 ms per transition.
3. System Suitability (Self-Validation):
-
Inject a mixture of the Intermediate and the Parent Drug (e.g., Palbociclib).
-
Acceptance Criteria: Resolution (Rs) > 2.0 between the Intermediate (typically earlier eluting) and the Parent Drug. Tail factor < 1.5.
Part 4: Biological & Genotoxic Cross-Reactivity
Beyond analytical interference, this molecule presents biological cross-reactivity risks that must be assessed during drug development.
Genotoxicity (Ames Test)
Aniline derivatives are structural alerts for genotoxicity.
-
Mechanism: Metabolic activation (hydroxylation) can lead to DNA adduct formation.
-
Performance vs. Alternatives: Unlike "clean" intermediates, this molecule is classified as a Potentially Genotoxic Impurity (PGI) .
-
Requirement: It must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5 µ g/day intake) unless Ames negative data is provided.
Kinase Selectivity
Does the intermediate inhibit CDK4/6 like the parent drug?
-
Assessment: No. The aniline fragment lacks the pyridopyrimidine "hinge-binding" motif required for ATP competition in the kinase pocket.
-
Data: In biochemical kinase assays, the IC50 of the intermediate is typically >10 µM (inactive), whereas Palbociclib is < 15 nM. Therefore, biological cross-reactivity in potency assays is low.
References
-
Impurity Profiling of Palbociclib
-
Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities. Journal of AOAC INTERNATIONAL. (2025).
-
-
Immunoassay Cross-Reactivity
-
Genotoxicity of Anilines
-
LC-MS/MS Method Validation
-
Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib. NIH / MDPI. (2020).
-
-
Piperazine Cross-Reactivity
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. NIH / PMC. (2022).[5]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Evaluating 2-(4-Ethylpiperazin-1-yl)aniline Derivatives in Drug Discovery
This guide provides an in-depth technical evaluation of 2-(4-Ethylpiperazin-1-yl)aniline and its derivatives, focusing on their utility as privileged scaffolds in medicinal chemistry.[1] We analyze their physicochemical profiles, pharmacokinetic liabilities, and synthetic accessibility compared to standard regioisomers.[1]
Executive Summary & Structural Significance[1]
This compound (hereafter referred to as 2-EPA ) represents a critical "ortho-amino phenylpiperazine" scaffold.[1] Unlike its para-isomer (common in kinase inhibitors like Imatinib precursors) or meta-isomer (seen in aripiprazole-like psychotropics), the ortho-substitution pattern of 2-EPA introduces unique steric and electronic properties.[1]
This scaffold is primarily utilized as a building block for:
-
Multi-Target Kinase Inhibitors: The aniline amine serves as a hinge-binding donor, while the ortho-piperazine allows the solubilizing group to access the solvent front or ribose pocket, often inducing a twisted conformation that improves selectivity.[1]
-
CNS-Active Agents: The phenylpiperazine motif is a classic pharmacophore for 5-HT (Serotonin) and Dopamine receptors.[1] The ortho-amine provides a handle for cyclization into tricyclic systems (e.g., dibenzodiazepines).[1]
Structural Comparison of Regioisomers
| Feature | 2-EPA (Ortho) | 3-EPA (Meta) | 4-EPA (Para) |
| Steric Conformation | Non-Planar: High torsion angle between phenyl & piperazine due to steric clash.[1] | Planar/Flexible: Moderate conjugation possible. | Planar: High conjugation; extended linear geometry.[1] |
| Intramolecular H-Bond | Possible: Between Aniline NH and Piperazine N. | None | None |
| Primary Application | Tricyclics, Selectivity-driven Kinase Inhibitors | GPCR Ligands (Psychotropics) | Type I/II Kinase Inhibitors |
| Solubility (pH 7.4) | High (disrupted crystal packing) | Moderate | Moderate to Low (better packing) |
Physicochemical & ADME Profiling[1]
To validate 2-EPA derivatives as drug candidates, we must evaluate their "drug-likeness" against key metrics: Lipophilicity (LogD), Basicity (pKa), and Metabolic Stability.[1]
Basicity and Ionization (pKa)
The N-ethylpiperazine moiety typically has a pKa of ~7.8–8.[1]5. In the ortho isomer (2-EPA), the proximity of the aniline NH₂ can lower the pKa of the proximal piperazine nitrogen via electronic repulsion, potentially improving membrane permeability compared to the para isomer.[1]
-
Critical Insight: The ortho-aniline NH₂ is less nucleophilic than a standard aniline due to the inductive withdrawal of the piperazine, but it remains suitable for amidation or urea formation.[1]
Metabolic Liabilities
The N-ethyl group is a primary metabolic "soft spot."[1]
-
Primary Metabolic Route: N-dealkylation by CYP450 (specifically CYP3A4 and CYP2D6) to yield the free piperazine metabolite.[1]
-
Secondary Route: Hydroxylation of the phenyl ring (if unsubstituted).[1]
-
Toxicity Risk: Phenylpiperazines can form reactive quinone-imine intermediates if the aniline nitrogen is oxidized, though this is mitigated when the aniline is derivatized (e.g., into an amide).[1]
hERG Inhibition Potential
Phenylpiperazines are known pharmacophores for hERG channel blockade (QT prolongation risk).[1]
-
Risk Factor: High.[1] The basic nitrogen + lipophilic tail fits the hERG pharmacophore.[1]
-
Mitigation: The ortho-substitution in 2-EPA often reduces hERG affinity compared to para-isomers by disrupting the linear conformation required for channel binding.[1]
Experimental Protocols
Protocol A: Synthesis of 2-EPA via Buchwald-Hartwig Coupling
Standardizing the access to the scaffold from 2-bromoaniline.[1]
Reagents:
-
1-Bromo-2-nitrobenzene (Precursor)[1]
-
N-Ethylpiperazine[1]
-
Catalyst: Pd(OAc)₂ / BINAP[1]
-
Base: Cs₂CO₃[1]
-
Solvent: Toluene or Dioxane[1]
Workflow:
-
SNAr Displacement: React 1-fluoro-2-nitrobenzene with N-ethylpiperazine (1.1 eq) and K₂CO₃ in DMF at 80°C for 4 hours. (Preferred over Buchwald for nitro-precursors due to cost).[1]
-
Reduction: Hydrogenate the nitro intermediate using H₂ (balloon) and 10% Pd/C in MeOH/THF (1:1) at RT for 2-6 hours.
-
Purification: Filter through Celite. Isolate 2-EPA as a free base (viscous oil) or convert to HCl salt (hygroscopic solid).[1]
Validation Data:
-
1H NMR (DMSO-d6): δ 6.8-7.0 (m, 4H, Ar-H), 4.8 (s, 2H, NH2), 2.9 (m, 4H, Pip-H), 2.5 (m, 4H, Pip-H), 2.3 (q, 2H, Ethyl), 1.0 (t, 3H, Methyl).[1]
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Determining the intrinsic clearance (CLint) of 2-EPA derivatives.[1]
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/rat).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into cold acetonitrile (with Internal Standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]
-
CLint = (k / protein_conc) * scaling_factors
-
Visualizations & Logic Flows
Figure 1: Synthetic Pathway & Strategic Derivatization
This diagram illustrates the synthesis of 2-EPA and its divergence into two major drug classes: Kinase Inhibitors and Tricyclic Antipsychotics.[1]
Caption: Synthesis of 2-EPA via SNAr and Reduction, branching into Kinase or CNS drug discovery.
Figure 2: Decision Tree for Scaffold Selection
When to choose the Ortho (2-EPA) scaffold over the Meta or Para isomers.[1]
Caption: Selection logic for Ortho vs. Para/Meta phenylpiperazine scaffolds based on target geometry.
Comparative Data Summary
The following table contrasts 2-EPA derivatives with standard reference compounds in the same chemical space.
| Property | 2-EPA Derivatives | Imatinib (Para-analogue) | Clozapine (Tricyclic analogue) |
| LogP (Calc) | 2.1 – 2.5 | 3.5 | 3.2 |
| tPSA (Ų) | ~45 (Polar Surface Area) | ~85 | ~30 |
| Metabolic Stability | Low (Ethyl dealkylation) | Moderate (Methyl dealkylation) | Moderate |
| hERG Liability | Moderate (Twisted) | High (Linear) | High |
| CNS Penetration | High (if MW < 400) | Low (P-gp substrate) | High |
Key Takeaway: 2-EPA derivatives offer superior solubility and reduced hERG liability compared to para-analogues, making them ideal for "Lead Optimization" where solubility is a bottleneck.[1] However, the N-ethyl group may require bioisosteric replacement (e.g., with cyclopropyl or fluoroethyl) to improve metabolic stability in late-stage development.[1]
References
-
Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link[1]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for ADME protocols).
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
ChemicalBook. (2024).[1] 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Properties and CAS 793727-81-8. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
